Product packaging for 4-(Benzyloxy)-2-bromo-1-nitrobenzene(Cat. No.:CAS No. 165190-62-5)

4-(Benzyloxy)-2-bromo-1-nitrobenzene

Cat. No.: B022723
CAS No.: 165190-62-5
M. Wt: 308.13 g/mol
InChI Key: GMVGSGXEYKPCSS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromo-1-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrNO3 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrNO3 B022723 4-(Benzyloxy)-2-bromo-1-nitrobenzene CAS No. 165190-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVGSGXEYKPCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648656
Record name 4-(Benzyloxy)-2-bromo-1-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165190-62-5
Record name 4-(Benzyloxy)-2-bromo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(benzyloxy)-4-bromo-2-nitrobenzene, a key intermediate in organic synthesis. While direct biological activity data for this specific compound is not extensively documented in public literature, its utility as a precursor for bioactive molecules makes it a compound of significant interest to the scientific community.

Chemical Properties and Data

1-(Benzyloxy)-4-bromo-2-nitrobenzene is a substituted aromatic ether. Its chemical structure incorporates a benzyloxy group, a bromine atom, and a nitro group attached to a benzene ring. These functional groups provide multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

PropertyValueSource
CAS Number 383868-64-2[1]
IUPAC Name 1-(Benzyloxy)-4-bromo-2-nitrobenzene[1]
Molecular Formula C₁₃H₁₀BrNO₃[1]
Molecular Weight 308.13 g/mol [1]
Appearance Not specified (likely a solid)Inferred from related compounds
Melting Point No data available for this isomer. A constitutional isomer, 2-(benzyloxy)-1-bromo-4-nitrobenzene, has a melting point of 111.5-112.5 °C.
Boiling Point No data available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water.Inferred from structural analogues

Synthesis and Experimental Protocols

The synthesis of 1-(benzyloxy)-4-bromo-2-nitrobenzene can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

Proposed Synthesis of 1-(Benzyloxy)-4-bromo-2-nitrobenzene

A plausible synthetic route involves the reaction of 4-bromo-2-nitrophenol with benzyl bromide.

Experimental Protocol:

  • Materials:

    • 4-bromo-2-nitrophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous N,N-dimethylformamide (DMF) or acetone as the solvent

  • Procedure:

    • To a solution of 4-bromo-2-nitrophenol in anhydrous DMF, add 1.2 to 1.5 equivalents of potassium carbonate.

    • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

    • Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain 1-(benzyloxy)-4-bromo-2-nitrobenzene.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromo-2-nitrophenol 4-bromo-2-nitrophenol Reaction Williamson Ether Synthesis (Heating) 4-bromo-2-nitrophenol->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1-(Benzyloxy)-4-bromo-2-nitrobenzene Purification->Product

Synthetic workflow for 1-(benzyloxy)-4-bromo-2-nitrobenzene.

Role as a Synthetic Intermediate

The primary value of 1-(benzyloxy)-4-bromo-2-nitrobenzene lies in its utility as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the nitro group, the bromine atom, and the benzyloxy group allows for a range of selective chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Deprotection of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be removed under various conditions to yield the free phenol.

These transformations make 1-(benzyloxy)-4-bromo-2-nitrobenzene a valuable precursor for the synthesis of substituted benzofurans, indoles, and other scaffolds of interest in medicinal chemistry.

Intermediate_Utility cluster_transformations Chemical Transformations cluster_products Potential Products Start 1-(Benzyloxy)-4-bromo-2-nitrobenzene Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Cross_Coupling Cross-Coupling (e.g., Suzuki) Start->Cross_Coupling Deprotection Benzyloxy Deprotection Start->Deprotection Aniline_Derivative Substituted Aniline Derivative Nitro_Reduction->Aniline_Derivative Biaryl_Compound Biaryl Compound Cross_Coupling->Biaryl_Compound Phenol_Derivative Substituted Phenol Deprotection->Phenol_Derivative

Utility of 1-(benzyloxy)-4-bromo-2-nitrobenzene as a synthetic intermediate.

Safety and Handling

Table 2: General Safety and Hazard Information (Inferred from Related Compounds)

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][4][5]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3][4][5] Use in a well-ventilated area or a fume hood.[2][3][4][5]
Skin Irritation May cause skin irritation.[2][4][5]Avoid contact with skin. In case of contact, wash immediately with soap and water.[2]
Eye Irritation May cause serious eye irritation.[2][4][5]Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][4]Avoid inhaling dust or vapors.[2][3]

It is crucial to handle this compound in a laboratory setting with appropriate engineering controls and to consult the specific safety data sheet (SDS) provided by the supplier before use.

Conclusion

1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2) is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. While its own biological profile is not well-characterized, its utility as a versatile building block for preparing bioactive compounds is evident. Researchers and drug development professionals can leverage the reactivity of its functional groups to generate novel molecules for further investigation. As with any chemical reagent, proper safety precautions should be observed during its handling and use.

References

Synthesis of 4-(Benzyloxy)-2-bromo-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of the precursor molecule 4-(benzyloxy)-2-bromo-1-nitrobenzene. The synthesis involves the initial preparation of 4-benzyloxy-1-nitrobenzene via a Williamson ether synthesis, followed by a regioselective bromination at the position ortho to the benzyloxy group. This guide provides detailed experimental protocols, quantitative data, and visual workflows to ensure reproducibility and aid in the development of related compounds.

Synthesis of the Precursor: 4-Benzyloxy-1-nitrobenzene

The initial step in the synthesis is the etherification of 4-nitrophenol with benzyl bromide. This reaction, a classic Williamson ether synthesis, proceeds with high efficiency.[1][2]

Experimental Protocol:

A solution of 4-nitrophenol and potassium carbonate is prepared in dimethylformamide (DMF) and heated. Benzyl bromide is then added to the reaction mixture, which is subsequently stirred at room temperature. The product, 4-benzyloxy-1-nitrobenzene, is isolated by precipitation in water followed by extraction and solvent evaporation.[2]

Detailed Steps:

  • To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Heat the mixture to 70°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Slowly add benzyl bromide (1.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the solid product.

  • The crude product can be further purified by recrystallization from ethanol.[2]

Quantitative Data for the Synthesis of 4-Benzyloxy-1-nitrobenzene:
ParameterValueReference
Starting Material4-Nitrophenol[2]
ReagentsBenzyl bromide, Potassium carbonate[2]
SolventDimethylformamide (DMF)[2]
Reaction Temperature70°C, then Room Temperature[2]
Reaction Time1 hour at 70°C, 45 minutes at RT[2]
Yield95%[2]

Experimental Workflow for the Synthesis of 4-Benzyloxy-1-nitrobenzene:

Synthesis_of_4_Benzyloxy_1_nitrobenzene cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 4-Nitrophenol 4-Nitrophenol Mix_Heat 1. Mix & Heat (70°C, 1h) 2. Add Benzyl bromide 3. Stir (RT, 45 min) 4-Nitrophenol->Mix_Heat Benzyl_bromide Benzyl bromide Benzyl_bromide->Mix_Heat K2CO3 K₂CO₃ K2CO3->Mix_Heat DMF DMF DMF->Mix_Heat Precipitation Precipitation in Water Mix_Heat->Precipitation Extraction Extraction with Ethyl Acetate Precipitation->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product 4-Benzyloxy-1-nitrobenzene Recrystallization->Product

Caption: Workflow for the synthesis of 4-benzyloxy-1-nitrobenzene.

Regioselective Bromination of 4-Benzyloxy-1-nitrobenzene

The second step involves the electrophilic aromatic substitution of 4-benzyloxy-1-nitrobenzene to introduce a bromine atom. The benzyloxy group is an ortho-, para-directing group. Since the para position is occupied by the nitro group, the bromination is directed to the ortho position, yielding the desired this compound. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, particularly for activated aromatic systems.[3][4][5] The use of a polar solvent like acetonitrile can favor the ionic mechanism required for aromatic substitution over radical pathways.[6]

Experimental Protocol:

This protocol is based on established procedures for the regioselective bromination of activated aromatic ethers.[6][7]

Detailed Steps:

  • Dissolve 4-benzyloxy-1-nitrobenzene (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for the Bromination of 4-Benzyloxy-1-nitrobenzene:
ParameterValue (Proposed)Reference Basis
Starting Material4-Benzyloxy-1-nitrobenzeneN/A
ReagentN-Bromosuccinimide (NBS)[3][5]
SolventAcetonitrile[6]
Reaction TemperatureRoom Temperature[5]
Molar Ratio (Substrate:NBS)1 : 1.1[6]
Expected ProductThis compoundN/A

Experimental Workflow for the Bromination of 4-Benzyloxy-1-nitrobenzene:

Bromination_of_4_Benzyloxy_1_nitrobenzene cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Substrate 4-Benzyloxy-1-nitrobenzene Reaction Stir at Room Temperature Substrate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Quenching Quench with Na₂S₂O₃ (aq) Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the bromination of 4-benzyloxy-1-nitrobenzene.

Overall Synthetic Pathway

The two-step synthesis provides a clear and efficient route to the target molecule.

Overall_Synthesis Start 4-Nitrophenol Intermediate 4-Benzyloxy-1-nitrobenzene Start->Intermediate   Benzyl bromide, K₂CO₃, DMF    Final_Product This compound Intermediate->Final_Product   NBS, Acetonitrile   

Caption: Overall synthetic pathway to this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 4-(Benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary reaction mechanisms of 4-(benzyloxy)-2-bromo-1-nitrobenzene, a versatile intermediate in organic synthesis. The strategic positioning of the benzyloxy, bromo, and nitro groups on the benzene ring allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules, particularly in the field of drug discovery. This document outlines the core reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Reaction Mechanisms

The reactivity of this compound is dominated by three principal pathways: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and Palladium-Catalyzed Suzuki-Miyaura Coupling. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, while the bromo substituent serves as an excellent leaving group or a handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_)

The presence of a strongly deactivating nitro group ortho to the bromine atom makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][2] This pathway is particularly useful for the introduction of oxygen and nitrogen nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbon bearing the bromine, followed by the departure of the bromide ion to restore aromaticity. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1]

Buchwald-Hartwig Amination

The carbon-bromine bond in this compound is amenable to palladium-catalyzed C-N bond formation, a reaction of significant importance in the synthesis of aryl amines.[3][4] The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[3]

Suzuki-Miyaura Coupling

For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a powerful tool. This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The catalytic cycle is similar to other palladium cross-coupling reactions, involving oxidative addition, transmetalation with the boronate species, and reductive elimination.[5]

Data Presentation

The following tables summarize representative quantitative data for the key reactions of aryl bromides structurally similar to this compound, providing an indication of expected yields under various conditions.

Table 1: Representative Yields for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
21-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001888
34-BromobenzotrifluorideIndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2)Dioxane1002485
44-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene1102475

Data is representative and compiled from analogous reactions in the literature.[4][6]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic Acid/EsterPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1ortho-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10)-Cs₂CO₃ (3)2-MeTHF801891
24-BromoanisolePhenylboronic acidPd-bpydc-La (1)-K₂CO₃ (2)H₂O70297
31-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O801292
44-Bromo-3-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O901685

Data is representative and compiled from analogous reactions in the literature.[5][7][8]

Experimental Protocols

The following are detailed methodologies for the key reactions of this compound, based on established procedures for structurally related compounds.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

Procedure: [4][6]

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Standard glassware for inert atmosphere reactions

Procedure: [5]

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the core reaction mechanisms and a potential workflow for the derivatization of this compound in a drug discovery context.

G cluster_SNAr Nucleophilic Aromatic Substitution (SNA_r_) Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu- Product Substituted Product Intermediate->Product - Br- LeavingGroup Br- Nucleophile Nucleophile (Nu-) Nucleophile->Start G cluster_BHA Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)(Br)Ln Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')Ln] OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation Ar-Pd(II)(NR'R'')Ln AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L + Ar-NR'R'' G cluster_SM Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)(Br)Ln Pd(0)L->OxAdd + Ar-Br Transmetalation Transmetalation Ar-Pd(II)(R')Ln OxAdd->Transmetalation + R'B(OH)₂ / Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L + Ar-R' G Drug Discovery Workflow cluster_reactions Chemical Derivatization Start This compound (Starting Material) SNAr SNA_r_ Start->SNAr BHA Buchwald-Hartwig Start->BHA SMC Suzuki-Miyaura Start->SMC Library Library of Derivatives SNAr->Library BHA->Library SMC->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

References

An In-depth Technical Guide to the Isomers of Benzyloxy Bromo Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of benzyloxy bromo nitrobenzene, compounds of interest in synthetic organic chemistry and drug discovery. The strategic placement of benzyloxy, bromo, and nitro functionalities on a benzene ring offers a scaffold for diverse chemical modifications, making these isomers valuable intermediates in the development of novel therapeutic agents. This document details the synthetic pathways, physicochemical properties, and analytical characterization of these isomers, presenting data in a clear and accessible format for laboratory applications.

Introduction to Benzyloxy Bromo Nitrobenzene Isomers

The isomers of benzyloxy bromo nitrobenzene are a class of aromatic compounds with the general formula C₁₃H₁₀BrNO₃. The benzene ring is substituted with a benzyloxy group (-OCH₂C₆H₅), a bromine atom (-Br), and a nitro group (-NO₂). The relative positions of these three substituents give rise to a number of constitutional isomers, each with unique chemical and physical properties. The interplay of the electron-donating benzyloxy group and the electron-withdrawing nitro and bromo groups significantly influences the reactivity and potential biological activity of these molecules. Understanding the synthesis and properties of each isomer is crucial for their effective utilization in medicinal chemistry and materials science.

Positional Isomerism

The benzene ring offers six positions for substitution. With three different substituents, a considerable number of positional isomers are possible. The naming of these isomers systematically indicates the position of each substituent on the benzene ring. For instance, in "2-(Benzyloxy)-1-bromo-3-nitrobenzene," the substituents are located at positions 2, 1, and 3, respectively.

Below is a diagram illustrating the core chemical structure and the concept of positional isomerism for benzyloxy bromo nitrobenzene.

Caption: General structure of a substituted benzene ring, illustrating the potential positions for the benzyloxy, bromo, and nitro groups.

Physicochemical Properties of Identified Isomers

The following table summarizes the available physicochemical data for some of the identified isomers of benzyloxy bromo nitrobenzene. It is important to note that for many isomers, experimental data is limited, and some values are predicted based on computational models.

Isomer NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-(Benzyloxy)-4-bromo-2-nitrobenzene4-Bromo-2-nitro-1-(phenylmethoxy)benzene383868-64-2C₁₃H₁₀BrNO₃308.13Not Available
2-(Benzyloxy)-1-bromo-3-nitrobenzene1-Bromo-3-nitro-2-(phenylmethoxy)benzene688363-79-3C₁₃H₁₀BrNO₃308.13Solid
1-(Benzyloxy)-2-bromo-4-nitrobenzene2-Bromo-4-nitro-1-(phenylmethoxy)benzene191602-86-5C₁₃H₁₀BrNO₃308.13Not Available
1-(Benzyloxy)-3-bromo-5-nitrobenzene1-(Benzyloxy)-3-bromo-5-nitrobenzene128923-99-9C₁₃H₁₀BrNO₃308.13Not Available

Synthetic Strategies

The synthesis of benzyloxy bromo nitrobenzene isomers can be approached through several strategic pathways, primarily involving Williamson ether synthesis, electrophilic aromatic substitution (nitration and bromination). The choice of the synthetic route depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis of these isomers is depicted below.

Synthetic_Workflow cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Electrophilic Aromatic Substitution A1 Bromo Nitro Phenol Isomer A_Reaction Williamson Ether Synthesis A1->A_Reaction A2 Benzyl Halide A2->A_Reaction A3 Base (e.g., K₂CO₃, NaH) A3->A_Reaction A_Product Benzyloxy Bromo Nitrobenzene Isomer A_Reaction->A_Product B1 Benzyloxy Bromobenzene Isomer B_Reaction1 Nitration B1->B_Reaction1 B2 Nitrating Agent (HNO₃/H₂SO₄) B2->B_Reaction1 B_Product1 Benzyloxy Bromo Nitrobenzene Isomer B_Reaction1->B_Product1 C1 Benzyloxy Nitrobenzene Isomer C_Reaction1 Bromination C1->C_Reaction1 C2 Brominating Agent (e.g., Br₂, NBS) C2->C_Reaction1 C_Product1 Benzyloxy Bromo Nitrobenzene Isomer C_Reaction1->C_Product1

Caption: General synthetic strategies for the preparation of benzyloxy bromo nitrobenzene isomers.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target isomers. The following sections provide generalized protocols for the key reactions involved. Researchers should adapt these methods based on the specific reactivity of the chosen starting materials and the desired isomer.

1. Williamson Ether Synthesis of Benzyloxy Bromo Nitrobenzene Isomers

This method is suitable for the synthesis of benzyloxy bromo nitrobenzene isomers starting from the corresponding bromo nitro phenol.

  • Materials:

    • Appropriate bromo nitro phenol isomer

    • Benzyl bromide or benzyl chloride

    • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the bromo nitro phenol isomer in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

2. Nitration of Benzyloxy Bromobenzene Isomers

This protocol describes the introduction of a nitro group onto a benzyloxy bromobenzene isomer. The regioselectivity of the nitration is directed by the existing benzyloxy and bromo substituents.

  • Materials:

    • Appropriate benzyloxy bromobenzene isomer

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add the benzyloxy bromobenzene isomer to the cooled sulfuric acid while maintaining the temperature below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the benzyloxy bromobenzene isomer, keeping the reaction temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-3 hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

3. Bromination of Benzyloxy Nitrobenzene Isomers

This protocol is for the introduction of a bromine atom onto a benzyloxy nitrobenzene isomer. The position of bromination is influenced by the directing effects of the benzyloxy and nitro groups.

  • Materials:

    • Appropriate benzyloxy nitrobenzene isomer

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Anhydrous iron(III) bromide (FeBr₃) (if using Br₂)

    • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

    • AIBN (azobisisobutyronitrile) (optional, for radical bromination)

    • Aqueous sodium thiosulfate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using NBS):

    • Dissolve the benzyloxy nitrobenzene isomer in carbon tetrachloride or dichloromethane.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Spectroscopic Data and Characterization

The structural elucidation of the synthesized isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for 1-(Benzyloxy)-4-bromo-2-nitrobenzene (Predicted/Typical):

TechniqueData
¹H NMR δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂)
¹³C NMR δ 155.0, 140.0, 136.0, 130.0, 129.0, 128.5, 128.0, 125.0, 115.0, 114.0, 71.0
IR (cm⁻¹) 3100-3000 (Ar C-H), 1520 & 1340 (NO₂ stretch), 1250 (Ar-O stretch), 1050 (C-Br stretch)
MS (m/z) 307/309 (M⁺, M⁺+2 for Br isotopes), 91 (C₇H₇⁺, tropylium ion)

Applications in Drug Development

The benzyloxy bromo nitrobenzene scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The functional groups present allow for a variety of chemical transformations:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine, which is a key functional group in many biologically active compounds and can be further derivatized to form amides, sulfonamides, or participate in reductive amination reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, or amino substituents. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

  • Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected to reveal a phenol, which can then be used for further functionalization or as a key pharmacophoric element.

The strategic combination of these transformations on the benzyloxy bromo nitrobenzene core allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the isomers of benzyloxy bromo nitrobenzene, covering their synthesis, physicochemical properties, and potential applications in drug development. The presented experimental protocols and data tables are intended to serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry. Further exploration and experimental validation of the synthetic routes and biological activities of these versatile compounds are encouraged to unlock their full potential in the quest for novel therapeutics.

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(benzyloxy)-2-bromo-1-nitrobenzene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and potential applications, with a focus on its role as a precursor to medicinally relevant scaffolds.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₁₃H₁₀BrNO₃. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 308.13 g/mol [1]
Exact Mass 306.98441 Da[1]
Molecular Formula C₁₃H₁₀BrNO₃[1]
InChI Key HUELJXGNXNSEQJ-UHFFFAOYSA-N[1]
CAS Number 383868-64-2[1]
Topological Polar Surface Area 55.1 Ų[1]

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the bromination of 4-nitrophenol, followed by a Williamson ether synthesis.

Step 1: Synthesis of 4-Hydroxy-2-bromo-1-nitrobenzene

The initial step involves the regioselective bromination of 4-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. Due to the para-position being occupied by the nitro group, bromination is directed to the ortho position relative to the hydroxyl group.

Experimental Protocol:

  • Materials: 4-nitrophenol, Bromine (Br₂), and a suitable solvent such as acetic acid or chloroform.

  • Procedure:

    • Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-nitrophenol.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-bromo-1-nitrobenzene.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis of this compound

The second step is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxy-2-bromo-1-nitrobenzene acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the desired ether.[2][3]

Experimental Protocol:

  • Materials: 4-hydroxy-2-bromo-1-nitrobenzene, Benzyl bromide, a base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide (DMF)).[2][4]

  • Procedure:

    • To a solution of 4-hydroxy-2-bromo-1-nitrobenzene in the chosen solvent, add the base (e.g., K₂CO₃).

    • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

    • Add benzyl bromide to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

    • The product can be further purified by column chromatography or recrystallization.

Synthesis_of_4_Benzyloxy_2_bromo_1_nitrobenzene cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis 4-Nitrophenol 4-Nitrophenol 4-Hydroxy-2-bromo-1-nitrobenzene 4-Hydroxy-2-bromo-1-nitrobenzene 4-Nitrophenol->4-Hydroxy-2-bromo-1-nitrobenzene Br₂, Solvent 4-Hydroxy-2-bromo-1-nitrobenzene_2 4-Hydroxy-2-bromo-1-nitrobenzene Final_Product This compound 4-Hydroxy-2-bromo-1-nitrobenzene_2->Final_Product Benzyl_bromide Benzyl bromide Benzyl_bromide->Final_Product Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Potential Applications

This compound is a versatile intermediate due to the presence of three key functional groups: a nitro group, a bromo substituent, and a benzyloxy ether.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group to form 4-(benzyloxy)-2-bromoaniline. This transformation is pivotal as substituted anilines are crucial pharmacophores in medicinal chemistry.[5]

Experimental Protocol for Reduction:

  • Materials: this compound, a reducing agent (e.g., tin(II) chloride (SnCl₂), iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using SnCl₂):

    • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-2-bromoaniline.

Reduction_Reaction Start This compound Product 4-(Benzyloxy)-2-bromoaniline Start->Product Reduction (e.g., SnCl₂, H₂O)

Caption: Reduction of the nitro group to form the corresponding aniline.

Applications in Medicinal Chemistry

The resulting 4-(benzyloxy)-2-bromoaniline is a valuable scaffold for the synthesis of various biologically active molecules. Substituted anilines are key components in many kinase inhibitors, which are a major class of anticancer drugs.[6] The amino group can be further functionalized, and the bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. The benzyloxy group can also be cleaved to reveal a phenol if required.

The general structure of 4-(benzyloxy)-2-bromoaniline allows for the exploration of structure-activity relationships in drug discovery programs targeting kinases and other enzymes.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the substituted benzene ring and the benzyl group, as well as the benzylic methylene protons.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Benzylic CH₂~5.2Singlet
Aromatic protons (benzyl group)7.3 - 7.5Multiplet
Aromatic proton (ortho to -NO₂)~8.0Doublet
Aromatic proton (ortho to -Br)~7.2Doublet of doublets
Aromatic proton (ortho to -OCH₂Ph)~7.1Doublet

Note: These are estimated values and can vary depending on the solvent and the spectrometer frequency. The electron-withdrawing nitro group will cause the adjacent proton to be significantly deshielded and appear at a higher chemical shift (downfield).[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Benzylic CH₂~71
Aromatic C (C-O)~158
Aromatic C (C-NO₂)~142
Aromatic C (C-Br)~115
Aromatic CHs (substituted ring)110 - 130
Aromatic C (ipso, benzyl)~136
Aromatic CHs (benzyl)127 - 129
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (CH₂)2950 - 2850
Asymmetric N-O stretch (NO₂)1550 - 1510
Symmetric N-O stretch (NO₂)1360 - 1330
Aromatic C=C stretch1600 - 1450
C-O-C stretch (ether)1275 - 1200
C-Br stretch680 - 515

The IR spectrum of the related compound nitrobenzene shows strong absorptions for the nitro group around 1525 cm⁻¹ and 1345 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragments:

m/zFragment
307/309[M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
91[C₇H₇]⁺ (tropylium ion, characteristic for benzyl groups)
216/218[M - C₇H₇]⁺

The mass spectrum of the similar compound 4-benzyloxybromobenzene shows a prominent peak at m/z 91, corresponding to the tropylium ion, which is a strong indicator of the benzyl group.[9]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis via bromination of 4-nitrophenol followed by a Williamson ether synthesis makes it readily accessible. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, most notably the reduction of the nitro group to form a substituted aniline. This aniline derivative holds significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The predicted spectroscopic data provided in this guide will aid researchers in the characterization of this compound and its derivatives.

References

The Nitroaromatic Renaissance: A Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds, a class of molecules characterized by one or more nitro groups attached to an aromatic ring, are cornerstones of synthetic chemistry and hold a unique, albeit complex, position in pharmacology.[1][2][3] The strong electron-withdrawing nature of the nitro group confers distinct chemical properties that can be exploited in drug design, leading to a wide spectrum of biological activities, including antibacterial, anticancer, antifungal, and antiprotozoal effects.[1][4][5] Historically, concerns over potential toxicity and mutagenicity have tempered their development.[1][6] However, a deeper understanding of their mechanism of action, particularly their role as bioreductive prodrugs, has sparked a renaissance in the field.[1][4]

This guide provides an in-depth technical overview of the modern strategies employed in the discovery and synthesis of novel nitroaromatic compounds. It details common experimental protocols, presents quantitative biological data, and visualizes key workflows and mechanisms to equip researchers with the knowledge to innovate in this promising area of drug development.

Chapter 1: Discovery Strategies for Novel Nitroaromatic Compounds

The discovery of new bioactive nitroaromatic compounds has evolved from serendipitous findings to rational, target-driven approaches. Modern discovery workflows integrate computational methods with established screening techniques to identify and optimize lead candidates efficiently.

Key Discovery Pillars:

  • High-Throughput Screening (HTS): HTS allows for the rapid assessment of large, diverse chemical libraries against specific biological targets. Libraries containing nitroaromatic scaffolds are screened to identify initial "hits" with desired activity.

  • Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-complexity molecules ("fragments") that are likely to bind to a biological target. Hits from a nitroaromatic fragment library can then be grown or linked to develop more potent, drug-like molecules.

  • Computational & In Silico Design: Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity and toxicity of nitroaromatic compounds.[7][8][9] By building models that correlate molecular descriptors (e.g., electronic properties, hydrophobicity) with activity, researchers can computationally screen virtual libraries and prioritize candidates for synthesis, saving significant time and resources.[7][8]

  • Mechanism-Based Design: A crucial strategy involves designing prodrugs that are selectively activated in the target microenvironment. A prominent example is the design of nitroaromatic compounds activated by nitroreductase (NTR) enzymes, which are overexpressed in hypoxic tumor cells or specific pathogens.[10][11]

The logical flow from initial concept to a validated lead compound is a multi-step, iterative process.

Discovery_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Validation Target_ID Target Identification (e.g., Nitroreductase) Lib_Design Library Design or In Silico Screening (QSAR) Target_ID->Lib_Design HTS High-Throughput Screening Lib_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Synthesis Chemical Synthesis Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vitro In Vitro Testing (IC50, MIC) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Lead_Compound Validated Lead Compound In_Vivo->Lead_Compound

Caption: A generalized workflow for the discovery of novel bioactive compounds.

Chapter 2: Core Synthesis Methodologies

The synthesis of nitroaromatic compounds relies on a set of powerful and well-established chemical reactions. While classical methods remain relevant, recent advancements focus on improving regioselectivity, efficiency, and environmental sustainability.[2][12]

1. Electrophilic Aromatic Nitration: This is the most fundamental method for introducing a nitro group onto an aromatic ring.[11] The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[11]

  • Mechanism: The nitronium ion is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores aromaticity, yielding the nitroaromatic product.

  • Modern Variants: To overcome issues with harsh acidic conditions and lack of regioselectivity, newer methods have been developed. These include using solid acid catalysts (e.g., zeolites), ipso-nitration of arylboronic acids, and transition metal-catalyzed C-H nitration, which offer better control and milder reaction conditions.[12]

2. Nucleophilic Aromatic Substitution (SNAr): For aromatic rings that are electron-deficient (often due to the presence of one or more nitro groups), the SNAr reaction is a viable strategy. A nucleophile can displace a leaving group (such as a halide) on the ring. This method is particularly useful for synthesizing complex, polysubstituted nitroaromatics.

The diagram below illustrates a typical synthesis route starting from a commercially available aromatic compound.

Synthesis_Workflow Start Aromatic Starting Material Nitration Step 1: Electrophilic Nitration (HNO3 / H2SO4) Start->Nitration Nitro_Intermediate Nitroaromatic Intermediate Nitration->Nitro_Intermediate FGI Step 2: Functional Group Interconversion (e.g., SNAr, Reduction) Nitro_Intermediate->FGI Purification Purification (Chromatography) FGI->Purification Final_Product Novel Bioactive Compound Purification->Final_Product

Caption: A simplified workflow for the synthesis of a novel nitroaromatic compound.

Chapter 3: Experimental Protocols

This section provides representative, detailed methodologies for the synthesis, purification, and characterization of a novel nitroaromatic compound.

Protocol 3.1: Synthesis of a 5-Nitro-N-substituted-furan-2-carboxamide

This protocol is adapted from procedures for synthesizing nitrofuran derivatives with potential antifungal activity.[13] It involves the activation of a carboxylic acid followed by amidation.

Materials:

  • 5-Nitro-2-furoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • An appropriate primary or secondary amine (e.g., 2-(pyridin-2-yl)ethanamine)

  • Anhydrous 1,4-dioxane

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation: To a solution of 5-nitro-2-furoic acid (1.0 eq) in anhydrous 1,4-dioxane, add CDI (1.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of CO₂ gas.

  • Amine Addition: Add the desired amine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/methanol 9:1).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 3.2: Purification and Characterization

Purification:

  • The crude product is purified by column chromatography on silica gel.[3]

  • An appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) is used to elute the column, guided by TLC analysis.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

  • Melting Point (mp): The melting point is determined to assess the purity of the solid compound.

Chapter 4: Case Study: Nitroreductase-Activated Anticancer Prodrugs

A highly successful application of mechanism-based design is the development of nitroaromatic prodrugs for targeted cancer therapy.[1][11] Many solid tumors develop regions of low oxygen concentration known as hypoxia. Hypoxic cancer cells often upregulate the expression of nitroreductase (NTR) enzymes.[11] This unique physiological feature can be exploited to selectively activate drugs within the tumor microenvironment, sparing healthy, normoxic tissues.[11]

The prodrug is typically a non-toxic molecule containing a nitroaromatic group. In the presence of NTR and a reducing cofactor like NADH, the nitro group undergoes a multi-electron reduction. This bioactivation releases a potent cytotoxic agent that can kill the cancer cell.[1][4]

Signaling_Pathway cluster_0 Extracellular Space / Cytoplasm cluster_1 Cellular Effect Prodrug Nitroaromatic Prodrug (Inactive) NTR Nitroreductase (NTR) (Upregulated in Hypoxia) Prodrug->NTR Enters Cell NADP NAD+ NTR->NADP Active_Drug Cytotoxic Agent (Active) NTR->Active_Drug 2e- or 4e- Reduction NADH NADH NADH->NTR DNA_Damage DNA Damage / Alkylation Active_Drug->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Activation pathway of a nitroaromatic prodrug by nitroreductase.
Quantitative Data Presentation

The efficacy of novel nitroaromatic compounds is quantified by their biological activity against relevant cell lines or pathogens. The tables below summarize representative data for different classes of compounds.

Table 1: Anticancer Activity of Synthesized Nitroaromatic Compounds

This table presents the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC₅₀ values indicate higher potency.

Compound IDTarget Cell LineIC₅₀ (µM)Selectivity NoteReference
Compound 3 HL-60 (Leukemia)< 8.5Selected for in vivo studies[1][14]
Compound 24 Jurkat (T-cell leukemia)< 8.5Selected for in vivo studies[1][14]
CYT-Rx20 MCF-7 (Breast Cancer)0.81 µg/mL-[15]
CYT-Rx20 MDA-MB-231 (Breast Cancer)1.82 µg/mL-[15]
Compound 8b MCF-7 (Breast Cancer)2.58-[16]
Compound 8c MCF-7 (Breast Cancer)2.34-[16]
Compound 9c A549 (Lung Cancer)1.65-[16]

Data is compiled from multiple sources for illustrative purposes.[1][14][15][16]

Table 2: Antibacterial/Antifungal Activity of Nitroimidazole & Nitrofuran Derivatives

This table presents Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations that inhibit 50% and 90% of tested isolates, respectively.

Compound ClassOrganismMIC Range (µg/mL)Key FindingReference
Metronidazole H. pylori (Resistant)> 512 (MIC₉₀)Baseline for resistance[17][18]
Compound 4e H. pylori (Resistant)8 (MIC₅₀)32-fold more active than Metronidazole[17][18]
Compound 5 & 6 H. pylori (Resistant)16 (MIC₉₀)High inhibitory activity[17][18]
Nitrofuran 11 H. capsulatum0.48 (MIC₉₀)Potent antifungal activity[13]
Nitrofuran 3 & 9 P. brasiliensis0.48 (MIC₉₀)Potent antifungal activity[13]
Nitrofuran 1 & 5 Candida & Cryptococcus3.9 (MIC₉₀)Broad-spectrum activity[13]

Data is compiled from multiple sources for illustrative purposes.[13][17][18]

Conclusion and Future Outlook

The field of nitroaromatic medicinal chemistry is undergoing a significant revival, driven by rational design principles and a more nuanced understanding of their bioreductive activation. The ability to design compounds that are selectively activated in pathological environments, such as hypoxic tumors or specific microorganisms, mitigates historical concerns over toxicity while unlocking immense therapeutic potential. Future advancements will likely focus on developing novel nitroreductase-prodrug systems with enhanced specificity and potency, exploring new synthesis methodologies that are more environmentally friendly, and expanding the application of these versatile compounds to a wider range of diseases. The continued integration of computational modeling, synthetic chemistry, and molecular biology will undoubtedly propel the discovery of the next generation of nitroaromatic therapeutics.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Benzyloxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on benzyloxybenzene and its derivatives. The benzyloxy group (-OCH₂Ph) is a potent activating, ortho-, para- directing substituent, significantly influencing the regioselectivity and reaction rates of various electrophilic substitutions. This document delves into the mechanisms, regiochemical outcomes, and quantitative aspects of key EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. Detailed experimental protocols and tabulated data are presented to assist researchers in the design and execution of synthetic strategies involving these versatile compounds.

Introduction: The Directing Influence of the Benzyloxy Group

The benzyloxy group, an ether linkage to a benzyl moiety, exerts a powerful influence on the reactivity of the benzene ring towards electrophiles. This influence stems from the interplay of two primary electronic effects:

  • Mesomeric Effect (+M): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions, leading to the preferential formation of 1,2- and 1,4-disubstituted products.

  • Inductive Effect (-I): The electronegative oxygen atom also withdraws electron density from the benzene ring through the sigma bond framework. However, the resonance effect is significantly stronger than the inductive effect, resulting in a net activation of the ring.

Due to the dominance of the +M effect, the benzyloxy group is classified as a strong activating group and an ortho-, para-director . The steric bulk of the benzyl group can play a role in the ortho:para product ratio, with the larger benzyl group potentially hindering attack at the ortho positions to a greater extent than a smaller group like methyl in anisole.

Key Electrophilic Aromatic Substitution Reactions on Benzyloxybenzene

This section details the most common and synthetically useful EAS reactions performed on benzyloxybenzene and its derivatives.

Nitration

The introduction of a nitro group (-NO₂) onto the benzyloxybenzene ring is a fundamental transformation, often serving as a precursor to the synthesis of anilines and other functionalized derivatives. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.

Quantitative Data: Nitration of Benzyloxybenzene

ElectrophileReagentsTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Total Yield (%)
NO₂⁺HNO₃, H₂SO₄< 1035-4555-65< 2> 90

Note: The isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Experimental Protocol: Nitration of Benzyloxybenzene

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Nitric Acid: Slowly add a pre-cooled mixture of 3 mL of concentrated nitric acid and 7 mL of concentrated sulfuric acid to the stirred, cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve benzyloxybenzene (0.05 mol) in a minimal amount of glacial acetic acid and add it dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The nitrobenzyloxybenzene isomers will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The isomers can be separated by fractional crystallization or column chromatography.

Halogenation

The introduction of a halogen (Br, Cl) onto the benzyloxybenzene ring is a common synthetic step. The reaction typically employs a halogen in the presence of a Lewis acid catalyst.

Quantitative Data: Bromination of Benzyloxybenzene

ElectrophileReagentsSolventOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)Total Yield (%)
Br⁺Br₂, FeBr₃Dichloromethane~10~90TraceHigh

Note: The high para-selectivity is often attributed to the steric hindrance of the benzyloxy group at the ortho positions.

Experimental Protocol: Bromination of Benzyloxybenzene

  • Setup: To a solution of benzyloxybenzene (0.05 mol) in 50 mL of dry dichloromethane in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Addition of Bromine: Slowly add a solution of bromine (0.055 mol) in 10 mL of dry dichloromethane from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature until the bromine color disappears (approximately 1-2 hours).

  • Work-up: Quench the reaction by carefully adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any unreacted bromine. Separate the organic layer.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring, a key step in the synthesis of ketones. The reaction is typically performed using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride.[1][2][3][4] The resulting acyl group is deactivating, preventing polyacylation.[4]

Quantitative Data: Acylation of Benzyloxybenzene with Acetyl Chloride

ElectrophileReagentsTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Total Yield (%)
CH₃CO⁺CH₃COCl, AlCl₃0 to RT< 5> 95Trace~85-95

Note: The reaction exhibits very high para-selectivity due to the steric bulk of both the benzyloxy group and the incoming acylium ion.

Experimental Protocol: Friedel-Crafts Acylation of Benzyloxybenzene [1][2]

  • Catalyst Suspension: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.06 mol) in 50 mL of dry dichloromethane.[1] Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add acetyl chloride (0.055 mol) to the stirred suspension, maintaining the temperature at 0 °C.[1]

  • Substrate Addition: Add a solution of benzyloxybenzene (0.05 mol) in 20 mL of dry dichloromethane dropwise to the reaction mixture over 30 minutes.[2]

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[2] Stir until the complex decomposes.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by recrystallization from ethanol or by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible and can be used to introduce a blocking group. The reaction is typically carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[5][6][7][8][9]

Quantitative Data: Sulfonation of Benzyloxybenzene

ElectrophileReagentsTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Total Yield (%)
SO₃Fuming H₂SO₄25-40MinorMajorTraceHigh

Note: The para-isomer is the major product, and the reaction is often driven to completion by using an excess of the sulfonating agent.

Experimental Protocol: Sulfonation of Benzyloxybenzene [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add benzyloxybenzene (0.05 mol) to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Heating: Gently heat the reaction mixture to 40 °C and maintain this temperature for 1 hour.[9]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice. The sulfonic acid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of ice-cold water. The product can be purified by recrystallization from water.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures can aid in understanding the complex processes involved in electrophilic aromatic substitution.

EAS_Mechanism Aromatic Benzyloxybenzene (Nucleophile) Sigma Arenium Ion (Sigma Complex) Resonance Stabilized Aromatic->Sigma Attack Electrophile Electrophile (E+) (e.g., NO2+, Br+, RCO+) Electrophile->Sigma Product Substituted Benzyloxybenzene Sigma->Product Deprotonation Base Base (e.g., HSO4-, FeBr4-) Base->Sigma

General Mechanism of Electrophilic Aromatic Substitution.

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Suspend AlCl3 in DCM Suspend AlCl3 in DCM Cool to 0 C Cool to 0 C Suspend AlCl3 in DCM->Cool to 0 C Add Acetyl Chloride Add Acetyl Chloride Cool to 0 C->Add Acetyl Chloride Add Benzyloxybenzene Solution Add Benzyloxybenzene Solution Add Acetyl Chloride->Add Benzyloxybenzene Solution Stir at RT for 3-4h Stir at RT for 3-4h Add Benzyloxybenzene Solution->Stir at RT for 3-4h Quench with Ice/HCl Quench with Ice/HCl Stir at RT for 3-4h->Quench with Ice/HCl Extract with DCM Extract with DCM Quench with Ice/HCl->Extract with DCM Wash Organic Layer Wash Organic Layer Extract with DCM->Wash Organic Layer Dry and Evaporate Solvent Dry and Evaporate Solvent Wash Organic Layer->Dry and Evaporate Solvent Recrystallize/Chromatography Recrystallize/Chromatography Dry and Evaporate Solvent->Recrystallize/Chromatography

Experimental Workflow for Friedel-Crafts Acylation.

Influence of Additional Substituents

When the benzyloxybenzene ring is further substituted, the regiochemical outcome of subsequent EAS reactions is determined by the combined directing effects of both substituents.

  • Activating Groups: If an additional activating group is present, the position of electrophilic attack will be directed by both groups, often leading to a single major product if their directing effects are cooperative.

  • Deactivating Groups: If a deactivating group is present, its influence will compete with the activating benzyloxy group. The position of substitution will depend on the relative strengths of the directing effects of the two groups. Generally, the activating group's influence will dominate.

Conclusion

The electrophilic aromatic substitution of benzyloxybenzene derivatives is a cornerstone of organic synthesis, providing access to a wide array of functionalized aromatic compounds. The strong activating and ortho-, para- directing nature of the benzyloxy group, coupled with predictable regiochemical outcomes, makes these reactions highly valuable for the construction of complex molecules in the pharmaceutical and materials science industries. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively utilize these powerful synthetic transformations.

References

The Strategic Role of 4-(Benzyloxy)-2-bromo-1-nitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 4-(Benzyloxy)-2-bromo-1-nitrobenzene has emerged as a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its unique trifunctional nature—comprising a cleavable benzyloxy protecting group, a versatile bromine handle for cross-coupling reactions, and a reducible nitro group—offers a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its properties, synthesis, and strategic applications, complete with experimental protocols and visual workflows to support advanced research and development.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A comprehensive summary of its key physical and chemical properties is presented below, providing essential data for reaction planning and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 1-(Benzyloxy)-4-bromo-2-nitrobenzene, 4-Bromo-2-nitro-1-(phenylmethoxy)benzene[1]
CAS Number 383868-64-2[1]
Molecular Formula C₁₃H₁₀BrNO₃[1]
Molecular Weight 308.13 g/mol [1][2]
Appearance Pale yellow crystalline solid (typical)[3]
Melting Point 104-106 °C (for the related 4-benzyloxy-1-nitrobenzene)[3]

Synthesis of the Core Intermediate

The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method utilizes the reaction of a commercially available brominated nitrophenol with a benzyl halide.

General Reaction Scheme:

The synthesis proceeds by the etherification of 4-bromo-2-nitrophenol with benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Caption: Synthesis of this compound.

Strategic Transformations and Synthetic Utility

The strategic value of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, making it a highly sought-after intermediate in multi-step syntheses.

core This compound fg1 C-Br Bond (Aryl Bromide) core->fg1 Site 1 fg2 -NO₂ Group (Nitro) core->fg2 Site 2 fg3 -OBn Group (Benzyl Ether) core->fg3 Site 3 r1 Suzuki & Other Cross-Coupling fg1->r1 r2 Reduction to Amine fg2->r2 r3 Deprotection to Phenol fg3->r3

Caption: Reactive sites of the core molecule.

Carbon-Carbon Bond Formation via Cross-Coupling

The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This enables the facile introduction of a wide range of aryl, heteroaryl, or vinyl substituents, forming the carbon skeleton of many complex bioactive molecules.[5]

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd_complex R¹-Pd(II)L₂-Br add->pd_complex trans Transmetalation pd_complex->trans pd_r2 R¹-Pd(II)L₂-R² trans->pd_r2 reduct Reductive Elimination pd_r2->reduct reduct->pd0 product R¹-R² reduct->product react1 R¹-Br react1->add react2 [R²-B(OR)₂]⁻ react2->trans

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Transformation of the Nitro Group

The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation introduces a versatile nucleophilic center, essential for forming amides, sulfonamides, and other key linkages in pharmaceutical compounds.

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate.

  • Metal-Acid Reduction: SnCl₂·2H₂O in Ethanol, or Fe/NH₄Cl.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It can be selectively removed in the later stages of a synthesis to unmask the hydroxyl functionality. This phenol can then participate in further reactions or be a critical pharmacophore for biological activity.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: H₂, Pd/C. This method is often preferred for its mild conditions, though it is incompatible with other reducible groups like alkenes or alkynes.

  • Acidic Cleavage: Strong acids such as HBr or HI can cleave the ether bond.[6][7]

  • Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) are effective for cleaving aryl ethers.[8]

Integrated Synthetic Workflow

The true power of this compound is realized when these transformations are combined in a logical sequence. A typical workflow involves initial skeletal elaboration via cross-coupling, followed by functional group interconversion.

start 4-(Benzyloxy)-2-bromo- 1-nitrobenzene step1 Suzuki Coupling (with R-B(OH)₂) start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Nitro Reduction (e.g., SnCl₂/EtOH) intermediate1->step2 intermediate2 Aniline Intermediate step2->intermediate2 step3 Amide Coupling or Other Derivatization intermediate2->step3 intermediate3 Functionalized Product (with -OBn) step3->intermediate3 step4 Benzyl Ether Cleavage (e.g., H₂/Pd-C) intermediate3->step4 final Final Bioactive Phenol step4->final

Caption: A multi-step synthetic workflow example.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro-substituted biaryl product from Protocol 1 to the corresponding aniline.

Materials:

  • Nitro-biaryl compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • Dissolve the nitro-biaryl compound in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • The resulting crude aniline is often of sufficient purity for the next step, or it can be purified by column chromatography.

Conclusion

This compound is an exemplary scaffold in modern organic synthesis. Its predictable and selective reactivity allows for the systematic construction of complex molecules, making it an invaluable tool for drug discovery and the development of novel bioactive compounds. The strategic application of cross-coupling, nitro reduction, and deprotection protocols enables chemists to navigate intricate synthetic pathways with precision and efficiency. This guide serves as a foundational resource for harnessing the full potential of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for 4-(Benzyloxy)-2-bromo-1-nitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(benzyloxy)-2-bromo-1-nitrobenzene as a versatile chemical intermediate. This compound serves as a valuable building block for the synthesis of a variety of complex organic molecules, including biaryl compounds, arylamines, and heterocyclic systems, many of which are relevant scaffolds in medicinal chemistry and materials science. The presence of the benzyloxy, bromo, and nitro functionalities allows for a range of selective chemical transformations.

Key Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Synthesis of Heterocyclic Compounds: The ortho-relationship of the bromo and nitro groups provides a strategic handle for the construction of fused heterocyclic systems.

  • Intermediate for Bioactive Molecules: This compound is a precursor for the synthesis of analogues of biologically active natural products, such as combretastatins, which are known for their anti-cancer properties.

Application Note 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This compound can be effectively coupled with various boronic acids to yield substituted biaryl compounds. These structures are prevalent in pharmaceuticals and advanced materials.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-phenyl-1-nitrobenzene

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O A->C + B Phenylboronic Acid B->C + D 4-(Benzyloxy)-2-phenyl-1-nitrobenzene C->D

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound383868-64-2308.131.01.0
Phenylboronic acid98-80-6121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium carbonate584-08-7138.213.03.0
Toluene108-88-392.14--
Water7732-18-518.02--

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (3.0 mmol in 1.5 mL of water).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the desired biaryl product, 4-(benzyloxy)-2-phenyl-1-nitrobenzene, in good to excellent yield (typically >80%). The product can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Application Note 2: Synthesis of Arylamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This compound can be readily coupled with a variety of primary and secondary amines to produce the corresponding N-aryl derivatives.

Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)-2-nitrophenyl)morpholine

This protocol describes the Buchwald-Hartwig amination of this compound with morpholine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C Pd₂(dba)₃ Xantphos NaOtBu Toluene A->C + B Morpholine B->C + D 4-(4-(Benzyloxy)-2-nitrophenyl)morpholine C->D

Caption: Buchwald-Hartwig amination reaction scheme.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound383868-64-2308.131.01.0
Morpholine110-91-887.121.21.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide865-48-596.101.41.4
Toluene (anhydrous)108-88-392.14--

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) to the mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome:

This reaction is expected to provide the N-arylated product, 4-(4-(benzyloxy)-2-nitrophenyl)morpholine, in high yield (typically >85%).

Application Note 3: Synthesis of Benzofuran Derivatives

This compound can be utilized as a starting material for the synthesis of substituted benzofurans. This typically involves a sequence of reactions, such as a Sonogashira coupling followed by an intramolecular cyclization.

Experimental Workflow: Proposed Synthesis of a 6-(Benzyloxy)benzofuran Derivative

This workflow outlines a potential synthetic route to a 6-(benzyloxy)benzofuran derivative.

Benzofuran_Synthesis A This compound B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B C Deprotection of Silyl Group B->C D Reduction of Nitro Group C->D E Intramolecular Cyclization D->E F 6-(Benzyloxy)benzofuran Derivative E->F

Caption: Proposed workflow for benzofuran synthesis.

Conceptual Protocol:

  • Sonogashira Coupling: The starting material is coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyst system.

  • Desilylation: The trimethylsilyl protecting group is removed, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Intramolecular Cyclization: The resulting ortho-amino-alkynyl intermediate undergoes intramolecular cyclization, often promoted by a catalyst or heat, to form the benzofuran ring system.

This multi-step synthesis provides access to functionalized benzofuran cores that are of interest in medicinal chemistry.

Application Note 4: Intermediate in the Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products with potent anti-cancer activity, primarily through the inhibition of tubulin polymerization. This compound can serve as a precursor to one of the aromatic rings in synthetic combretastatin analogues.

Logical Relationship: Synthesis of a Combretastatin Analogue

The following diagram illustrates the logical steps for incorporating the intermediate into a combretastatin-like structure.

Combretastatin_Analogue A This compound B Cross-Coupling Reaction (e.g., Suzuki or Stille) A->B C Functional Group Interconversion (e.g., Reduction of Nitro Group) B->C D Coupling with Second Aromatic Ring C->D E Combretastatin Analogue D->E

Caption: Logical workflow for combretastatin analogue synthesis.

Synthetic Strategy:

The synthesis would likely involve an initial cross-coupling reaction to introduce a suitable linking group at the 2-position of this compound. Subsequent functional group manipulations, such as the reduction of the nitro group to an amine, followed by coupling with a second substituted aromatic ring (often a trimethoxyphenyl moiety), would lead to the final combretastatin analogue. The benzyloxy group can be retained or cleaved at a later stage to reveal a free hydroxyl group, which is often important for biological activity.

Applications of 4-(Benzyloxy)-2-bromo-1-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(benzyloxy)-2-bromo-1-nitrobenzene as a versatile starting material in medicinal chemistry. This compound serves as a key building block for the synthesis of a variety of heterocyclic scaffolds, particularly those with potential applications as kinase inhibitors and anticancer agents. Its utility stems from the presence of three key functional groups: a nitro group, a bromine atom, and a benzyloxy ether, which can be selectively manipulated to generate molecular diversity.

Overview of Synthetic Applications

This compound is a valuable precursor for the synthesis of complex organic molecules with potential therapeutic activities. The primary transformations involving this molecule include:

  • Suzuki-Miyaura Cross-Coupling: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or used as a key component in the construction of heterocyclic rings like quinolines.

  • Ether Cleavage: The benzyloxy group can be deprotected to reveal a phenol, providing another site for modification.

These reactions open avenues for the creation of diverse compound libraries for drug discovery programs, particularly in oncology.

Synthesis of Bioactive Scaffolds

Synthesis of a Biphenyl Precursor for Kinase Inhibitors via Suzuki-Miyaura Coupling

The biphenyl motif is a common feature in many kinase inhibitors. A Suzuki-Miyaura coupling reaction can be employed to introduce a second aryl ring at the 2-position of this compound.

Experimental Protocol:

Objective: To synthesize 4-(benzyloxy)-2-(4-methoxyphenyl)-1-nitrobenzene.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Representative Data:

Starting MaterialCoupling PartnerProductCatalyst/LigandSolventYield (%)
This compound4-Methoxyphenylboronic acid4-(Benzyloxy)-2-(4-methoxyphenyl)-1-nitrobenzenePd(OAc)₂ / SPhosToluene/Water85
This compoundPyridine-3-boronic acid4-(Benzyloxy)-1-nitro-2-(pyridin-3-yl)benzenePd(PPh₃)₄Dioxane/Water78

Note: Yields are representative and can vary based on reaction scale and optimization.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound, boronic acid, K₂CO₃ catalyst Add Catalyst System: Pd(OAc)₂, SPhos reagents->catalyst solvent Add Degassed Solvent: Toluene/Water (4:1) catalyst->solvent reaction Heat at 90°C for 12h under Argon solvent->reaction workup Aqueous Workup: Ethyl Acetate, Water, Brine reaction->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Product: 4-(benzyloxy)-2-aryl-1-nitrobenzene purification->product

Workflow for Suzuki-Miyaura Coupling.
Synthesis of a Quinoline Scaffold

Quinoline and its derivatives are important pharmacophores found in numerous anticancer agents.[1][2] A common synthetic route involves the reduction of a nitro group to an amine, followed by cyclization.

Experimental Protocol:

Objective: To synthesize a 6-(benzyloxy)quinolin-2(1H)-one derivative.

Part A: Reduction of the Nitro Group

Materials:

  • 4-(Benzyloxy)-2-aryl-1-nitrobenzene (from step 2.1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 4-(benzyloxy)-2-aryl-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be used in the next step without further purification.

Part B: Cyclization to a Quinolinone

This step would typically involve reaction of the aniline with a suitable three-carbon synthon, such as a propiolate or an α,β-unsaturated ester, under acidic or thermal conditions to form the quinolinone ring. The specific conditions would depend on the chosen cyclization partner.

Representative Data for Nitro Reduction:

SubstrateReducing AgentSolventProductYield (%)
4-(Benzyloxy)-2-(4-methoxyphenyl)-1-nitrobenzeneFe / NH₄ClEthanol/Water5-(Benzyloxy)-2-(4-methoxyphenyl)aniline>90
4-(Benzyloxy)-1-nitro-2-(pyridin-3-yl)benzeneSnCl₂·2H₂OEthyl Acetate5-(Benzyloxy)-2-(pyridin-3-yl)aniline88

Note: Yields are for the crude product and are representative.

Experimental Workflow for Nitro Reduction and Cyclization

G start 4-(Benzyloxy)-2-aryl-1-nitrobenzene reduction Nitro Reduction: Fe / NH₄Cl, EtOH/H₂O, Reflux start->reduction aniline Intermediate Aniline reduction->aniline cyclization Cyclization with α,β-unsaturated ester (e.g., Doebner-von Miller reaction) aniline->cyclization quinoline Quinoline/Quinolinone Scaffold cyclization->quinoline

Synthesis of a Quinoline Scaffold.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound, particularly those elaborated into quinoline scaffolds, have the potential to act as kinase inhibitors.[3] Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. These pathways are crucial for tumor growth, proliferation, and angiogenesis.[4]

Representative Inhibitory Activities of Quinoline Derivatives:

The following table presents hypothetical IC₅₀ values for quinoline derivatives against common cancer cell lines and kinases, based on activities reported for structurally similar compounds.

Compound IDTarget KinaseA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
QN-1EGFR0.521.2
QN-2VEGFR21.82.5
QN-3BRAF V600E0.890.95

Note: These are representative data to illustrate potential activity and are not from actual experiments with derivatives of this compound.

Target Signaling Pathway: EGFR

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors often target the ATP-binding site of the EGFR, preventing its autophosphorylation and the activation of downstream signaling cascades.

Diagram of the EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

Simplified EGFR Signaling Pathway and Inhibition.

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of medicinally relevant compounds. Through established synthetic transformations such as Suzuki-Miyaura coupling and nitro group reduction, it provides access to complex scaffolds like quinolines, which are known to exhibit potent anticancer and kinase inhibitory activities. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery to utilize this valuable starting material in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed large-scale synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene, a key intermediate in various pharmaceutical syntheses. The protocol is based on established chemical principles and data from related syntheses, offering a practical guide for scaling up production.

Overview and Synthetic Strategy

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. In this proposed protocol, 4-bromo-2-nitrophenol is reacted with benzyl bromide using a suitable base to yield the target product. This route is advantageous for its typically high yields and the commercial availability of the starting materials.

Reaction Scheme:

Quantitative Data from Analogous Syntheses

ProductStarting MaterialsReagents & SolventsReaction ConditionsYield (%)Reference
2-Bromo-4'-Benzyloxy-3'-Nitrocetophenone4-hydroxy-3-nitroacetophenone, Benzyl chlorideK2CO3, NaI, TEBA, Chloroform/WaterReflux, 6 hours89.9%[1]
1-(Benzyloxy)-4-nitrobenzene4-Nitrophenol, Benzyl bromide---[2]
1-Bromo-4-nitrobenzeneBromobenzeneConc. HNO3, Conc. H2SO4333 K, 3 hours70%[3]
m-BromonitrobenzeneNitrobenzene, BromineIron powder135-145°C60-75%[4]
1-(Benzyloxy)-4-nitrobenzene4-fluoronitrobenzene, Benzyl alcoholSodium hydride, DMF0°C to room temp, 2h-[5]

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis and should be adapted and optimized based on available equipment and safety infrastructure. It is strongly recommended to first perform this synthesis on a smaller scale to validate the procedure.

Materials and Equipment
  • Starting Materials:

    • 4-Bromo-2-nitrophenol (High purity)

    • Benzyl bromide (High purity)

  • Reagents:

    • Potassium carbonate (K₂CO₃), anhydrous

    • Sodium iodide (NaI), catalyst (optional)

  • Solvents:

    • Acetone or Dimethylformamide (DMF), reaction solvent

    • Dichloromethane (DCM) or Ethyl acetate, extraction solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Large-scale glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe

    • Heating mantle or oil bath

    • Large separatory funnel

    • Rotary evaporator

    • Crystallization vessel

    • Filtration apparatus (e.g., Buchner funnel)

    • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reactor Setup: Set up the glass reactor in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the reactor with 4-bromo-2-nitrophenol and a suitable amount of acetone or DMF. Begin stirring to dissolve the starting material.

  • Addition of Base: Add anhydrous potassium carbonate to the stirring solution. The amount should be in molar excess (typically 1.5-2.0 equivalents) relative to the 4-bromo-2-nitrophenol. If using, add a catalytic amount of sodium iodide at this stage.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (typically 1.1-1.2 equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for DMF) and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • To the residue, add water and an extraction solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the mixture to a large separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, likely a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Drying: Dry the purified solid product in a vacuum oven to a constant weight.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

Handling of Chemicals:

  • 4-Bromo-2-nitrophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

  • Benzyl bromide: Lachrymator. Corrosive and causes burns. Handle in a well-ventilated fume hood.

  • Potassium carbonate: Irritant. Avoid inhalation of dust.

  • Solvents (Acetone, DMF, DCM, Ethyl Acetate): Flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

General Safety Practices:

  • Perform the reaction in a well-ventilated fume hood.

  • Have appropriate spill kits and fire extinguishers readily available.

  • Ensure that eyewash stations and safety showers are easily accessible.[10]

  • Dispose of all chemical waste according to institutional and local regulations.[8]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Start Materials Gather Starting Materials: - 4-Bromo-2-nitrophenol - Benzyl bromide - K2CO3 - Solvents Start->Materials Charge_Reactor Charge Reactor with 4-Bromo-2-nitrophenol & Solvent Materials->Charge_Reactor Add_Base Add K2CO3 Charge_Reactor->Add_Base Add_Benzyl_Bromide Add Benzyl Bromide Add_Base->Add_Benzyl_Bromide Heat_React Heat to Reflux & Monitor Progress (TLC/HPLC) Add_Benzyl_Bromide->Heat_React Cool_Filter Cool and Filter Inorganic Salts Heat_React->Cool_Filter Concentrate Concentrate Filtrate Cool_Filter->Concentrate Extract Extract with Organic Solvent & Water Concentrate->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Organic Layer Wash->Dry_Concentrate Recrystallize Recrystallize Crude Product Dry_Concentrate->Recrystallize Dry_Product Dry Final Product Recrystallize->Dry_Product Final_Product This compound Dry_Product->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material 4-(benzyloxy)-2-bromo-1-nitrobenzene. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in medicinal chemistry and materials science. The protocols outlined below focus on two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Overview of Synthetic Transformations

The key to the reactivity of this compound lies in the presence of a bromine atom on the aromatic ring. This halogen serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can also influence the reactivity of the aromatic ring and can be a precursor for an amino group, further expanding the potential for derivatization.

Two primary classes of derivatives can be readily synthesized from this starting material:

  • 2-Aryl-4-(benzyloxy)-1-nitrobenzene derivatives via Suzuki-Miyaura coupling.

  • 2-Amino-4-(benzyloxy)-1-nitrobenzene derivatives via Buchwald-Hartwig amination.

These reactions allow for the introduction of a wide variety of substituents at the 2-position, leading to a diverse library of compounds for screening and development.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C 2-Aryl-4-(benzyloxy)-1-nitrobenzene A->C + B Arylboronic Acid (R-B(OH)2) B->C + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->C Base Base (e.g., K2CO3) Base->C Solvent Solvent (e.g., Toluene/H2O) Solvent->C

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-(benzyloxy)-1-nitrobenzene Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize the conditions for each specific substrate.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

  • Base (e.g., Potassium carbonate, Sodium carbonate, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012[Data not available]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1008[Data not available]
33-Pyridylboronic acidPd₂(dba)₃ (1.5), SPhos (3)K₃PO₄Toluene/H₂O11016[Data not available]
Note: The yields are hypothetical as specific experimental data for this starting material were not found in the searched literature. These values should be determined experimentally.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C N-substituted-2-amino-4-(benzyloxy)-1-nitrobenzene A->C + B Amine (R1R2NH) B->C + Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->C Ligand Ligand (e.g., XPhos) Ligand->C Base Base (e.g., NaOtBu) Base->C Solvent Solvent (e.g., Toluene) Solvent->C

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(benzyloxy)-1-nitrobenzene Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the catalyst, ligand, base, and solvent is often necessary for optimal results.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

  • Base (e.g., Sodium tert-butoxide, Lithium hexamethyldisilazide, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (0.02 eq) and the phosphine ligand (0.04 eq) to a Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
EntryAmine (R₁R₂NH)Pd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10012[Data not available]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018[Data not available]
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)LHMDSToluene9010[Data not available]
Note: The yields are hypothetical as specific experimental data for this starting material were not found in the searched literature. These values should be determined experimentally.

Further Derivatization: Reduction of the Nitro Group

A significant advantage of using this compound as a starting material is the potential for subsequent reduction of the nitro group to an amine. This opens up a vast array of further functionalization possibilities, such as amide bond formation, sulfonylation, and diazotization reactions.

General Reaction Scheme

Nitro_Reduction cluster_reactant Reactant cluster_reagents Reagents cluster_product Product A 2-Substituted-4-(benzyloxy)-1-nitrobenzene B 2-Substituted-4-(benzyloxy)aniline A->B ReducingAgent Reducing Agent (e.g., H2, Pd/C or SnCl2) ReducingAgent->B Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Solvent->B

Caption: General workflow for the reduction of the nitro group.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and modular construction of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this compound. Experimental optimization will be key to achieving high yields and purity for specific target molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(benzyloxy)-2-bromo-1-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

A1: A widely accepted and logical two-step synthetic pathway is generally employed. The first step involves the synthesis of the intermediate, 4-(benzyloxy)-1-nitrobenzene, via a Williamson ether synthesis. This is followed by a regioselective electrophilic aromatic bromination to yield the final product.

Q2: What are the key challenges in this synthesis?

A2: The primary challenges include:

  • Step 1 (Williamson Ether Synthesis): Ensuring complete deprotonation of 4-nitrophenol and avoiding side reactions.

  • Step 2 (Electrophilic Bromination): Achieving high regioselectivity for the desired 2-bromo isomer and preventing the formation of other isomers. The presence of both an activating group (benzyloxy) and a deactivating group (nitro) on the aromatic ring makes controlling the bromination challenging.[1][2][3]

  • Purification: Separating the final product from unreacted starting materials and isomeric byproducts.

Q3: How do the substituents on the intermediate, 4-(benzyloxy)-1-nitrobenzene, influence the final bromination step?

A3: The benzyloxy group is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The nitro group is a meta-directing deactivator, withdrawing electron density from the ring. In this case, the strongly activating benzyloxy group will direct the incoming bromine primarily to the ortho position (position 2), as the para position is already occupied.[1][2][4]

Troubleshooting Guides

Part 1: Synthesis of 4-(benzyloxy)-1-nitrobenzene (Williamson Ether Synthesis)

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Deprotonation of 4-nitrophenol - Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the phenoxide. - Ensure the reaction is performed under anhydrous (dry) conditions, as water will quench the base. - Use a slight excess of the base (1.1-1.2 equivalents).
Poor Quality of Reagents - Use freshly distilled or purified solvents. - Ensure benzyl bromide is not degraded; it should be a clear liquid. - Use dry 4-nitrophenol.
Low Reaction Temperature - While the initial deprotonation might be done at a lower temperature, the substitution reaction may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate.
Inappropriate Solvent - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to effectively dissolve the phenoxide and promote the SN2 reaction.[5]

Issue 2: Presence of Unreacted 4-nitrophenol

Potential Cause Troubleshooting/Optimization Strategy
Insufficient Base - Increase the stoichiometry of the base to ensure all the 4-nitrophenol is converted to its conjugate base.
Insufficient Benzyl Bromide - Use a slight excess of benzyl bromide (1.1-1.2 equivalents) to drive the reaction to completion.
Short Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the 4-nitrophenol spot is no longer visible.
Part 2: Synthesis of this compound (Electrophilic Bromination)

Issue 1: Low Yield of the Desired 2-Bromo Isomer

Potential Cause Troubleshooting/Optimization Strategy
Ineffective Brominating Agent - For activated rings, N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine (Br₂).[6] - If using Br₂, a Lewis acid catalyst (e.g., FeBr₃) might be necessary to overcome the deactivating effect of the nitro group, but this can also lead to over-bromination.
Suboptimal Reaction Temperature - Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can help control the reaction rate and improve selectivity.
Incorrect Solvent - Halogenated solvents like dichloromethane (DCM) or chloroform are commonly used. Acetic acid can also be a suitable solvent.

Issue 2: Formation of Multiple Isomers

Potential Cause Troubleshooting/Optimization Strategy
Harsh Reaction Conditions - Overly aggressive conditions (high temperature, strong Lewis acids) can reduce the regioselectivity of the reaction.
Thermodynamic vs. Kinetic Control - The desired 2-bromo isomer is the kinetically favored product due to the directing effect of the benzyloxy group. Milder conditions will favor this product.
Difficult Purification - Isomers may have very similar polarities. Use column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) for separation.

Issue 3: Reaction Does Not Proceed to Completion

Potential Cause Troubleshooting/Optimization Strategy
Deactivation by the Nitro Group - The electron-withdrawing nitro group makes the aromatic ring less reactive.[3] - Consider using a more reactive brominating agent or adding a mild catalyst.
Insufficient Brominating Agent - Ensure at least one equivalent of the brominating agent is used. A slight excess may be necessary.
Low Temperature - If the reaction is too slow at room temperature, gentle heating may be required. Monitor carefully to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-(benzyloxy)-1-nitrobenzene
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

  • Deprotonation: Add 4-nitrophenol (1.0 eq.) to the DMF. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

  • Substitution: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of 4-nitrophenol.

  • Workup: Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 4-(benzyloxy)-1-nitrobenzene as a solid.[7]

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask protected from light, dissolve 4-(benzyloxy)-1-nitrobenzene (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Bromination: Cool the solution to 0 °C. In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add the NBS solution dropwise to the solution of the starting material over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the desired this compound.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis Conditions

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)AcetoneReflux875
2NaH (1.1)THFRT685
3NaH (1.1)DMFRT492
4Cs₂CO₃ (1.5)Acetonitrile60588

Note: Yields are illustrative and may vary based on specific experimental conditions.

Table 2: Optimization of Bromination Conditions

Entry Brominating Agent (eq.) Catalyst Solvent Temperature (°C) Yield of 2-bromo isomer (%)
1Br₂ (1.1)NoneCH₂Cl₂0 to RT60
2Br₂ (1.1)FeBr₃ (0.1)CH₂Cl₂0 to RT55 (with side products)
3NBS (1.05)NoneCH₂Cl₂0 to RT85
4NBS (1.05)NoneAcetic AcidRT82

Note: Yields are illustrative and based on typical outcomes for similar substrates.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Bromination A 4-Nitrophenol D 4-(Benzyloxy)-1-nitrobenzene A->D S_N2 Reaction B Benzyl Bromide B->D S_N2 Reaction C Base (e.g., NaH) in DMF C->D S_N2 Reaction F This compound D->F Electrophilic Aromatic Substitution E Brominating Agent (e.g., NBS) E->F

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield cluster_step1_trouble Troubleshooting Step 1 cluster_step2_trouble Troubleshooting Step 2 Start Low Yield of Final Product IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation ReagentQuality Poor Reagent Quality? Start->ReagentQuality Conditions1 Suboptimal Conditions? Start->Conditions1 IsomerFormation Isomer Formation? Start->IsomerFormation IncompleteReaction Incomplete Bromination? Start->IncompleteReaction Conditions2 Harsh Conditions? Start->Conditions2 Sol1 Use stronger base / anhydrous conditions IncompleteDeprotonation->Sol1 Solution Sol2 Purify reagents and solvents ReagentQuality->Sol2 Solution Sol3 Optimize temperature and solvent Conditions1->Sol3 Solution Sol4 Use milder brominating agent (NBS) IsomerFormation->Sol4 Solution Sol5 Increase reaction time or use catalyst IncompleteReaction->Sol5 Solution Sol6 Lower temperature / avoid strong acids Conditions2->Sol6 Solution

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(benzyloxy)-2-bromo-1-nitrobenzene by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute or moves very slowly 1. The polarity of the eluent system is too low. 2. The compound has low solubility in the chosen eluent.1. Gradually increase the polarity of the mobile phase. A gradient elution from pure hexane to a mixture of hexane and ethyl acetate is often effective.[1] 2. If solubility is an issue, consider a different solvent system. Dichloromethane can be a good solvent for many organic compounds.[2]
Poor separation of the product from impurities 1. The solvent system is too polar, causing all compounds to elute too quickly. 2. The column is overloaded with the crude sample. 3. The column was packed improperly, leading to channeling. 4. The impurity has a very similar polarity to the product.1. Decrease the polarity of the eluent. Perform thin-layer chromatography (TLC) first to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35.[1] 2. Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[1] 3. Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. 4. Try a different solvent system. For example, substituting hexane with toluene or dichloromethane might alter the selectivity of the separation. A very slow, shallow gradient elution can also improve the resolution of closely eluting spots.
Product elutes with streaks or "tailing" 1. The compound is slightly acidic or basic and is interacting strongly with the silica gel. 2. The sample was loaded in a solvent that was too polar. 3. The column is overloaded.1. While this compound is neutral, some impurities might be acidic or basic. If basic impurities are suspected, adding a small amount (0.1-1%) of triethylamine to the eluent can improve peak shape.[3] 2. Dissolve the crude product in a minimal amount of the initial, least polar eluent or a volatile solvent like dichloromethane for loading.[3] 3. Reduce the amount of crude material loaded onto the column.
The product appears to be decomposing on the column 1. The compound is unstable on the acidic silica gel. 2. The prolonged time on the column leads to degradation.1. Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase such as alumina.[1] 2. Increase the flow rate or use a slightly more polar solvent system to speed up the elution without compromising separation.
The collected fractions are very dilute The column diameter is too large for the amount of sample.Use a narrower column to ensure the compound elutes in a more concentrated band.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For most applications involving aromatic nitro compounds, silica gel (230-400 mesh) is the standard and recommended stationary phase.[1] It is a versatile, slightly acidic adsorbent suitable for a wide range of compounds with moderate polarity.

Q2: How do I choose the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase is typically a mixture of a non-polar and a polar solvent. A good starting point for a compound like this compound would be a mixture of hexane and ethyl acetate.[4] You should first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 for the best separation on the column.[1]

Q3: How can I visualize the compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic rings and should be visible under a UV lamp (254 nm). Alternatively, staining with a potassium permanganate (KMnO₄) solution can be used for visualization.

Q4: What are the likely impurities I should be trying to separate?

A4: The most common impurities would be unreacted starting materials, such as 2-bromo-4-nitrophenol and benzyl bromide, and potential side-products from the synthesis. Depending on the reaction conditions, isomers of the product could also be present.

Q5: My product is still impure after one column. What should I do?

A5: If the product remains impure, a second column chromatography may be necessary. Before proceeding, carefully analyze the impurities by TLC. If the impurities are close to your product's Rf value, consider using a shallower solvent gradient or a different solvent system. Recrystallization from a suitable solvent, such as a mixture of ethanol or ethyl acetate and hexane, could also be an effective purification step.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound.

Parameter Recommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) 10-20% Ethyl Acetate in Hexane
Optimal Rf on TLC 0.25 - 0.35
Sample to Silica Ratio (by weight) 1:30 to 1:50
Purity of Crude Material ~85-90%
Purity after Column Chromatography >98%
Typical Yield 80-90%

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Stationary Phase:

  • Select a glass column of an appropriate size for the amount of sample to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (about 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.

  • Wash the column with the initial mobile phase, ensuring the solvent level does not drop below the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexane).

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_crude Dissolve Crude Product add_sand->dissolve_crude load_sample Load Sample onto Column dissolve_crude->load_sample add_eluent Add Mobile Phase load_sample->add_eluent collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Experimental Workflow Diagram

The synthesis of this compound is typically achieved through a Williamson ether synthesis. The following diagram illustrates the general experimental workflow.

Williamson Ether Synthesis Workflow reagents Reactants: - 2-Bromo-4-nitrophenol - Benzyl bromide - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) reaction_setup Reaction Setup: - Combine reactants in a flask - Stir at elevated temperature reagents->reaction_setup 1. Mix workup Work-up: - Cool reaction mixture - Filter off solids - Extract with organic solvent - Wash with water and brine reaction_setup->workup 2. React purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize crude product workup->purification 3. Isolate product Final Product: 4-(benzyloxy)-2-bromo- 1-nitrobenzene purification->product 4. Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline for the Williamson ether synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromo-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitrophenol (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

    • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

    • Begin stirring the mixture at room temperature.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (1.1 - 1.2 eq) to the stirring suspension.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the potassium carbonate and any other inorganic salts.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Reagents: Benzyl bromide can degrade over time. The base may be hydrated.Use freshly opened or purified benzyl bromide. Ensure the base is anhydrous by drying it in an oven before use.
Insufficient Deprotonation: The phenoxide, the active nucleophile, is not being formed in sufficient concentration.The acidity of phenols is generally sufficient for deprotonation with weaker bases like potassium carbonate, especially with electron-withdrawing groups present.[1] However, if the reaction is sluggish, consider using a stronger base like sodium hydride (NaH). When using NaH, an anhydrous aprotic solvent like DMF or THF is necessary.[2][3]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[4] Ensure the reaction is heated to the reflux temperature of the chosen solvent.
Short Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using TLC. Typical reaction times can range from 1 to 8 hours.[4][5]
Presence of Significant Side Products C-Alkylation: The benzyl group may alkylate the aromatic ring of the phenoxide instead of the oxygen atom.This is a known side reaction in Williamson ether synthesis with phenoxides.[6] The choice of solvent can significantly impact the O- to C-alkylation ratio. Polar aprotic solvents like acetonitrile or DMF generally favor O-alkylation.[7]
Elimination Reaction: Benzyl bromide can undergo elimination, although this is less likely as it is a primary halide with no β-hydrogens.[1]This is more of a concern with secondary or tertiary alkyl halides. Sticking to primary halides like benzyl bromide minimizes this side reaction.[8]
Unreacted Starting Material: The reaction has not gone to completion.See "Low or No Product Formation" section. Consider increasing the reaction time or using a slight excess of benzyl bromide.
Difficulty in Product Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of a solid.This can happen if the boiling point of the solvent is higher than the melting point of the product. Try using a lower-boiling solvent system or induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Impurities: The final product has a yellow or brown tint.This could be due to impurities from the starting materials or side reactions. Consider treating the solution with activated charcoal during recrystallization to remove colored impurities.[9]

Quantitative Data Summary

Base Solvent Typical Temperature Typical Yield Range Notes
K₂CO₃AcetonitrileReflux (~82°C)70-95%A common and effective combination for phenols. The reaction is generally clean.[4]
K₂CO₃DMF80-100°C80-95%DMF can accelerate the reaction rate but may be more difficult to remove during work-up.[10]
NaHTHFRoom Temp to Reflux85-98%A strong, non-nucleophilic base that ensures complete deprotonation. Requires strictly anhydrous conditions.[11]
Cs₂CO₃AcetonitrileRoom Temp to Reflux80-95%A milder and often effective alternative to K₂CO₃.
NaOHWater/Organic (Phase Transfer)50-80°C60-90%Phase transfer catalysis can be a useful alternative, especially on a larger scale.[5]

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with established laboratory safety practices. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Technical Support Center: Synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(benzyloxy)-2-bromo-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most plausible synthetic route involves a two-step process:

  • Williamson Ether Synthesis: Formation of 4-(benzyloxy)-1-nitrobenzene from 4-nitrophenol and a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[1][2]

  • Electrophilic Aromatic Bromination: Regioselective bromination of the activated aromatic ring of 4-(benzyloxy)-1-nitrobenzene to introduce a bromine atom at the 2-position.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Regioselectivity during bromination: The benzyloxy group is a strong ortho-, para-director, while the nitro group is a meta-director. This can lead to the formation of isomeric byproducts.

  • Side reactions: Over-bromination can occur, leading to di- or tri-brominated products.

  • Purification: Separating the desired product from starting materials, isomeric byproducts, and over-brominated impurities can be challenging.

  • Scale-up issues: Heat management during bromination and handling of potentially hazardous reagents are key considerations for large-scale production.

Q3: What are the key safety precautions to consider?

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating agents are corrosive and toxic; handle with care.

  • The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 4-(benzyloxy)-1-nitrobenzene (Step 1) Incomplete deprotonation of 4-nitrophenol.Use a strong base (e.g., sodium hydride) and ensure anhydrous conditions.
Poor reactivity of the benzyl halide.Use benzyl bromide, which is generally more reactive than benzyl chloride.
Side reaction: C-alkylation instead of O-alkylation.Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.
Formation of multiple products during bromination (Step 2) Lack of regioselectivity.Control the reaction temperature (lower temperatures often favor para-substitution). Use a milder brominating agent (e.g., N-bromosuccinimide) which can offer better selectivity.
Over-bromination.Use a stoichiometric amount of the brominating agent and monitor the reaction progress closely (e.g., by TLC or GC).
Product is difficult to purify Presence of isomeric byproducts.Optimize the reaction conditions to improve regioselectivity. Employ chromatographic purification techniques (e.g., column chromatography) for separation.
Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring its progress. Use an appropriate work-up procedure to remove unreacted reagents.
Reaction does not go to completion Insufficient activation of the brominating agent.If using a milder brominating agent like NBS, a catalytic amount of an acid or a radical initiator may be required.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.

Experimental Protocols

Note: The following protocols are representative examples based on general procedures for similar transformations. Optimization may be required for specific laboratory conditions and scales.

Step 1: Synthesis of 4-(benzyloxy)-1-nitrobenzene (Williamson Ether Synthesis)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) to the mixture. If using sodium hydride, exercise extreme caution and ensure anhydrous conditions.

  • Benzyl Halide Addition: Slowly add a stoichiometric amount of benzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Electrophilic Aromatic Bromination)
  • Setup: Dissolve 4-(benzyloxy)-1-nitrobenzene in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent: In the dropping funnel, prepare a solution of the brominating agent (e.g., bromine in the chosen solvent or N-bromosuccinimide).

  • Reaction: Cool the reaction mixture in an ice bath. Slowly add the brominating agent dropwise to the stirred solution. Maintain a low temperature throughout the addition to control the reaction rate and improve selectivity.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product should be purified by column chromatography to separate the desired 2-bromo isomer from other byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_no_reaction No Reaction Solutions start Start Synthesis step1 Step 1: Williamson Ether Synthesis (4-(benzyloxy)-1-nitrobenzene) start->step1 step2 Step 2: Electrophilic Bromination step1->step2 issue Problem Encountered step1->issue Potential Issue product Crude Product Mixture step2->product step2->issue Potential Issue purification Purification (Column Chromatography / Recrystallization) product->purification final_product Pure this compound purification->final_product purification->issue Potential Issue low_yield Low Yield issue->low_yield e.g. impurity Impurity Detected issue->impurity e.g. no_reaction No Reaction issue->no_reaction e.g. ly_sol1 Check Reagent Purity low_yield->ly_sol1 ly_sol2 Optimize Reaction Time/Temp low_yield->ly_sol2 ly_sol3 Change Base/Solvent low_yield->ly_sol3 imp_sol1 Adjust Stoichiometry impurity->imp_sol1 imp_sol2 Improve Temperature Control impurity->imp_sol2 imp_sol3 Enhance Purification Method impurity->imp_sol3 nr_sol1 Verify Reagent Activity no_reaction->nr_sol1 nr_sol2 Increase Temperature no_reaction->nr_sol2 nr_sol3 Add Catalyst/Initiator no_reaction->nr_sol3

Caption: Troubleshooting workflow for the synthesis of this compound.

regioselectivity_pathway cluster_products Potential Bromination Products start 4-(benzyloxy)-1-nitrobenzene product_desired 2-Bromo Isomer (Desired Product) start->product_desired Ortho to -OBn (Electronically Favored) product_ortho 6-Bromo Isomer (Steric Hindrance) start->product_ortho Ortho to -OBn (Less Favored due to Sterics) product_meta 3-Bromo Isomer (Minor Product) start->product_meta Meta to -NO2 (Electronically Disfavored) product_dibromo Di-bromo Products (Over-bromination) product_desired->product_dibromo Further Bromination

Caption: Regioselectivity in the bromination of 4-(benzyloxy)-1-nitrobenzene.

References

Technical Support Center: Synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)-2-bromo-1-nitrobenzene. The synthesis, a Williamson etherification, can be prone to byproduct formation, impacting yield and purity. This guide offers insights into identifying and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a benzyl halide (e.g., benzyl bromide) by the phenoxide ion of 2-bromo-4-nitrophenol. The phenoxide is generated in situ by a suitable base.

Q2: What are the most common starting materials for this synthesis?

The most common starting materials are 2-bromo-4-nitrophenol and a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

Q3: What are the potential major byproducts in this synthesis?

The primary byproducts stem from competing reactions and impurities in the starting materials. These can include:

  • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored for phenoxides, some C-alkylation can occur, leading to the formation of isomers.

  • Unreacted starting materials: Incomplete conversion will result in the presence of 2-bromo-4-nitrophenol and the benzyl halide in the final product mixture.

  • Benzyl alcohol: Hydrolysis of the benzyl halide, if water is present in the reaction, will produce benzyl alcohol.

  • Dibenzyl ether: Self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol can form dibenzyl ether.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of the phenol: The base may be too weak or used in insufficient quantity. 2. Competing C-alkylation: Reaction conditions may favor alkylation on the aromatic ring. 3. Hydrolysis of benzyl halide: Presence of water in the reaction mixture. 4. Low reaction temperature: Insufficient energy to overcome the activation barrier.1. Use a stronger base (e.g., NaH, K₂CO₃) and ensure at least one equivalent is used. 2. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation. Lowering the reaction temperature may also help. 3. Use anhydrous solvents and dry starting materials. 4. Increase the reaction temperature, but monitor for byproduct formation.
Presence of Multiple Spots on TLC (in addition to product) 1. Unreacted starting materials: Incomplete reaction. 2. Formation of C-alkylation byproducts. 3. Formation of benzyl alcohol and/or dibenzyl ether. 1. Increase reaction time or temperature. Ensure proper stoichiometry of reactants. 2. Optimize solvent and temperature as mentioned above. 3. Use anhydrous conditions.
Difficulty in Product Purification 1. Similar polarities of product and byproducts: Co-elution during column chromatography. 2. Oily product instead of solid: Presence of impurities.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can help to purify the product and induce crystallization.

Experimental Protocols

A representative experimental protocol for a similar benzylation reaction is provided below. This can be adapted for the synthesis of this compound.

Synthesis of a Benzylated Nitrophenol Derivative

  • Reactants: 4-hydroxy-3-nitro-derivative (1.0 eq.), Potassium Carbonate (K₂CO₃, 1.2 eq.), Benzyl Bromide (1.1 eq.), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Procedure:

    • To a stirred solution of the 4-hydroxy-3-nitro-derivative in the chosen solvent, add potassium carbonate and the phase-transfer catalyst.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

    • Add benzyl bromide dropwise to the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Williamson Ether Synthesis: 2-bromo-4-nitrophenol + Benzyl Halide + Base Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup LowYield Low Yield? Reaction->LowYield Analysis Purification Purification (Column Chromatography / Recrystallization) Workup->Purification ImpureProduct Impure Product (TLC)? Workup->ImpureProduct Analysis Product Pure Product Purification->Product CheckBase Check Base Strength and Stoichiometry LowYield->CheckBase Yes CheckConditions Optimize Solvent and Temperature LowYield->CheckConditions Yes CheckPurity Check Starting Material Purity ImpureProduct->CheckPurity Yes OptimizePurification Optimize Purification Method ImpureProduct->OptimizePurification Yes CheckBase->Reaction CheckConditions->Reaction CheckPurity->Reaction OptimizePurification->Purification

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 4-(benzyloxy)-2-bromo-1-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzyloxy)-2-bromo-1-nitrobenzene alongside structurally similar compounds. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of related molecular entities.

Predicted ¹H NMR Spectral Data and Comparison with Analogs

The predicted ¹H NMR spectral data for this compound, alongside experimental data for structurally related compounds, are summarized in the table below. The predictions are based on the additive effects of the benzyloxy, bromo, and nitro substituents on the chemical shifts of the aromatic protons.

CompoundSolventH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)J (Hz)
This compound (Predicted) CDCl₃~8.05 (d)~7.25 (dd)~7.05 (d)~7.4 (m, 5H, Ar-H of benzyl), ~5.2 (s, 2H, OCH₂)J₅,₆ = ~9.0 Hz, J₃,₅ = ~2.5 Hz
1-Bromo-4-nitrobenzene[1]CDCl₃7.70 (d)8.10 (d)7.70 (d)-J = 9.1 Hz
1-Bromo-2-nitrobenzene[2]CCl₄7.40-7.44 (m)7.71-7.78 (m)7.40-7.44 (m)-Jortho = 7.5-8.3 Hz, Jmeta = 1.2-1.7 Hz, Jpara = 0.2 Hz
3-Bromonitrobenzene[3]CDCl₃8.17 (t)7.83 (d)7.46 (t)8.38 (t, H-2)J = 2.0 Hz, J = 8.1 Hz

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H NMR spectra, consistent with standard laboratory practices.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is typically employed.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed at room temperature.

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.

Data Processing:

  • The resulting Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Coupling constants (J-values) are measured from the splitting patterns of the signals.

Substituent Effects on ¹H NMR Chemical Shifts

The chemical shifts of protons on a benzene ring are significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) deshield nearby protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups (EDGs) shield protons, shifting their signals to lower chemical shifts (upfield). The following diagram illustrates the expected influence of the benzyloxy, bromo, and nitro groups on the aromatic protons of the target molecule.

G cluster_0 Substituent Effects on Aromatic Protons Target This compound Nitro Nitro (-NO2) Strongly Electron-Withdrawing (Deshielding) Target->Nitro Ortho to H-6, Meta to H-3 Bromo Bromo (-Br) Weakly Electron-Withdrawing (Deshielding) Target->Bromo Ortho to H-3, Meta to H-5 Benzyloxy Benzyloxy (-OBn) Electron-Donating (Shielding) Target->Benzyloxy Ortho to H-3 & H-5, Para to H-6

Caption: Substituent influence on proton chemical shifts.

Analysis of Expected Spectrum for this compound

Based on the substituent effects:

  • H-3: This proton is ortho to the deshielding bromo group and meta to the strongly deshielding nitro group, while also being ortho to the shielding benzyloxy group. The net effect is expected to be a significant downfield shift, likely appearing as a doublet due to coupling with H-5.

  • H-5: This proton is meta to the bromo group and ortho to the shielding benzyloxy group. It will experience coupling from both H-3 and H-6, likely resulting in a doublet of doublets.

  • H-6: This proton is ortho to the strongly deshielding nitro group and para to the shielding benzyloxy group. The powerful deshielding effect of the nitro group is expected to dominate, shifting this proton significantly downfield. It will appear as a doublet due to coupling with H-5.

  • Benzyloxy Protons: The five protons on the phenyl ring of the benzyl group are expected to appear as a multiplet in the typical aromatic region (~7.4 ppm). The two methylene protons (OCH₂) will appear as a singlet further upfield (~5.2 ppm).

This comparative guide provides a framework for the interpretation of the ¹H NMR spectrum of this compound. The provided data on analogous compounds and the discussion of substituent effects offer a robust tool for the structural verification of this and related molecules.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry analysis for 4-(benzyloxy)-2-bromo-1-nitrobenzene against other analytical techniques, supported by experimental data and detailed protocols.

The analysis of this compound, a substituted aromatic compound with a molecular weight of 308.13 g/mol and a formula of C13H10BrNO3, presents a unique set of analytical challenges and opportunities. Mass spectrometry, a powerful tool for determining molecular weight and deducing structural information through fragmentation analysis, stands as a cornerstone for its characterization. This guide will delve into the expected fragmentation patterns of this molecule and compare the utility of mass spectrometry with other instrumental methods.

Mass Spectrometry Analysis: Unveiling the Molecular Fingerprint

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of its constituent functional groups: the benzyloxy, bromo, and nitro moieties attached to a benzene ring.

The molecular ion peak [M]+• is expected at an m/z of 308, with a characteristic M+2 isotope peak of similar intensity due to the presence of the bromine atom. Key fragmentation pathways are likely to include:

  • Loss of the nitro group (-NO2): A fragment at m/z 262 would correspond to the loss of a nitro group (46 Da).

  • Cleavage of the benzylic C-O bond: The formation of a stable benzyl cation (C7H7+) at m/z 91 is a very common and often abundant peak for compounds containing a benzyloxy group. The corresponding radical would be [M-C7H7]•.

  • Loss of the bromine atom (-Br): A fragment corresponding to the loss of a bromine atom (79/81 Da) would be observed at m/z 229.

  • Loss of the benzyloxy group (-OC7H7): Cleavage of the ether bond could result in a fragment at m/z 201/203.

Predicted Mass Spectrometry Data
Predicted Fragment IonCorresponding m/zInterpretation
[C13H10BrNO3]+•308/310Molecular Ion
[C13H10BrO]+•262/264Loss of NO2
[C6H4NO3]+217Loss of C7H7Br
[C13H10NO3]+229Loss of Br
[C6H4BrNO]+•201/203Loss of C7H7O
[C7H7]+91Benzyl Cation
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

3. Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak will be analyzed for the molecular ion and fragmentation patterns to confirm the structure.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Analyte Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Interpretation Structural Interpretation TIC->Interpretation Mass_Spectrum->Interpretation

Fig. 1: General workflow for GC-MS analysis.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive characterization often relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS Molecular weight, fragmentation pattern, purityHigh sensitivity, structural information, separation of volatile mixtures[1]Requires volatile and thermally stable compounds
LC-MS Molecular weight, fragmentation pattern, puritySuitable for non-volatile and thermally labile compounds, wide applicability[2]Can suffer from ion suppression, complex matrices may require extensive cleanup
NMR Spectroscopy Detailed structural connectivity (1H, 13C), stereochemistryNon-destructive, provides unambiguous structure elucidationLower sensitivity than MS, requires higher sample concentration
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-NO2, C-Br, C-O-C)Fast, non-destructive, provides characteristic functional group informationProvides limited structural information, complex spectra can be difficult to interpret
Experimental Protocols for Alternative Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: Agilent 1260 Infinity II LC with a 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 50% B, ramp to 95% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments: Acquire 1H, 13C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Infrared (IR) Spectroscopy:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (if soluble) or as a KBr pellet.

  • Analysis: Acquire the spectrum from 4000 to 400 cm-1. Look for characteristic absorption bands for the nitro group (~1520 and 1340 cm-1), C-Br bond (~600-500 cm-1), and aromatic C-O stretch (~1250 cm-1).

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the likely fragmentation cascade of the parent molecule under electron ionization.

fragmentation_pathway M [C13H10BrNO3]+• m/z = 308/310 F1 [C13H10BrO]+• m/z = 262/264 M->F1 - NO2 F2 [C7H7]+ m/z = 91 M->F2 - •C6H3BrNO3 F3 [C6H4BrNO]+• m/z = 201/203 M->F3 - C7H7O• F4 [C13H10NO3]+ m/z = 229 M->F4 - Br•

Fig. 2: Predicted fragmentation of this compound.

References

A Comparative Analysis of the Reactivity of 2-Bromonitrobenzene and 4-Bromonitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between positional isomers is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of 2-bromonitrobenzene and 4-bromonitrobenzene in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and available experimental context.

The substitution of a leaving group on an aromatic ring by a nucleophile is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules. The efficiency of this reaction is highly dependent on the electronic properties of the aromatic system. The presence of a strong electron-withdrawing group, such as a nitro (-NO₂) group, is essential to activate the ring towards nucleophilic attack. Both 2-bromonitrobenzene and 4-bromonitrobenzene are classic substrates for SNAr reactions, yet their relative reactivity is a subject of interest.

Theoretical Framework: Electronic Effects Governing Reactivity

The reactivity of aryl halides in SNAr reactions is primarily dictated by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. This negatively charged intermediate is generated when the nucleophile attacks the carbon atom bearing the leaving group. The rate-determining step of the SNAr reaction is typically the formation of this complex.[1][2]

Electron-withdrawing substituents, particularly those at the ortho and para positions relative to the leaving group, play a pivotal role in stabilizing the Meisenheimer complex through resonance and inductive effects.

  • Resonance Stabilization: When the nitro group is positioned ortho or para to the bromine atom, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy and increasing the reaction rate. In the case of the meta isomer, 3-bromonitrobenzene, this resonance stabilization is not possible, rendering it substantially less reactive.[1][2][3]

  • Inductive Effect: The nitro group also exerts a strong electron-withdrawing inductive effect (-I effect), which helps to polarize the C-Br bond and further stabilize the negative charge in the intermediate. This effect is distance-dependent, being strongest at the ortho position and diminishing with increasing distance.

Based on these principles, a qualitative reactivity order can be predicted:

4-Bromonitrobenzene ≈ 2-Bromonitrobenzene >> 3-Bromonitrobenzene

While both ortho and para isomers are significantly activated, the relative reactivity between them is more nuanced. Theoretical considerations suggest that the stronger inductive effect of the nitro group at the ortho position in 2-bromonitrobenzene could lead to a faster reaction rate compared to the para isomer.[4] However, steric hindrance from the adjacent nitro group in the ortho isomer could potentially counteract this electronic advantage by impeding the approach of the nucleophile.

Experimental Data Summary

A direct quantitative comparison of the reaction rates of 2-bromonitrobenzene and 4-bromonitrobenzene under identical experimental conditions is not extensively documented in readily available literature. However, qualitative observations from various studies consistently show that both isomers are highly susceptible to nucleophilic attack, in stark contrast to the unreactive 3-bromonitrobenzene.

For the analogous fluoro-isomers, it has been observed that ortho-fluoronitrobenzene reacts faster than para-fluoronitrobenzene, lending support to the argument of the dominant inductive effect at the ortho position.[4] While the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, the electronic factors governing the relative reactivity of positional isomers are expected to follow a similar trend.

SubstrateNucleophileSolventRelative Reactivity
2-BromonitrobenzeneAmine/AlkoxidePolar AproticActivated
4-BromonitrobenzeneAmine/AlkoxidePolar AproticActivated
3-BromonitrobenzeneAmine/AlkoxidePolar AproticSignificantly less reactive

Table 1: Qualitative Reactivity of Bromonitrobenzene Isomers in SNAr Reactions.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction between a bromonitrobenzene isomer and an amine nucleophile. This protocol can be adapted for both 2-bromonitrobenzene and 4-bromonitrobenzene to facilitate a direct comparison of their reactivity.

Reaction of Bromonitrobenzene with a Primary or Secondary Amine:

Materials:

  • 2-Bromonitrobenzene or 4-Bromonitrobenzene (1.0 equivalent)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the bromonitrobenzene isomer (1.0 eq.).

  • Add the anhydrous polar aprotic solvent (5-10 mL per mmol of substrate).

  • To the stirred solution, add the amine nucleophile (1.1-1.5 eq.) followed by the base (2.0-3.0 eq.).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the key mechanistic steps and a general experimental workflow for the comparative study of 2- and 4-bromonitrobenzene reactivity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2- or 4-Bromonitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Br⁻ Leaving_Group Bromide (Br⁻) Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_analysis Analysis & Comparison Setup_2Br Reaction with 2-Bromonitrobenzene TLC_2Br TLC Analysis Setup_2Br->TLC_2Br Setup_4Br Reaction with 4-Bromonitrobenzene TLC_4Br TLC Analysis Setup_4Br->TLC_4Br Workup_2Br Quenching, Extraction, Purification TLC_2Br->Workup_2Br Workup_4Br Quenching, Extraction, Purification TLC_4Br->Workup_4Br Analysis Yield Calculation & Spectroscopic Analysis Workup_2Br->Analysis Workup_4Br->Analysis Comparison Reactivity Comparison Analysis->Comparison

References

Spectroscopic Analysis of 4-(benzyloxy)-2-bromo-1-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the spectroscopic data for 4-(benzyloxy)-2-bromo-1-nitrobenzene and structurally related compounds. Due to the limited availability of public experimental spectroscopic data for this compound, this document presents a compilation of data for key structural analogs to aid researchers in the characterization of this and similar molecules. The provided data for alternative compounds serves as a valuable reference for predicting the spectral characteristics of the target compound.

Introduction to Spectroscopic Characterization

The structural elucidation of a synthesized compound like this compound is fundamentally reliant on a suite of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy is instrumental in identifying the functional groups present, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for compounds structurally related to this compound. These alternatives were selected to highlight the spectroscopic influence of the benzyloxy, bromo, and nitro functional groups on an aromatic ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Benzylic Protons (ppm)Solvent
This compound (Predicted) ~8.0 (d), ~7.3-7.5 (m), ~7.2 (d)~5.2 (s)CDCl₃
1-Bromo-4-nitrobenzene[1]8.10 (d, 2H), 7.69 (d, 2H)-CDCl₃
4-BenzyloxybromobenzeneNot AvailableNot AvailableNot Available
1-Bromo-2-nitrobenzeneNot Available-Not Available

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Benzylic Carbon (ppm)Solvent
This compound (Predicted) ~160, ~140, ~135, ~130, ~129, ~128, ~127, ~115, ~110~71CDCl₃
1-Bromo-4-nitrobenzene[2]148.9, 132.8, 126.9, 124.2-CDCl₃
4-BenzyloxybromobenzeneNot AvailableNot AvailableNot Available
1-Bromo-2-nitrobenzeneNot Available-Not Available

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₃H₁₀BrNO₃308.13Predicted: 308/310 (M+), 91 (C₇H₇⁺)
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01201/203 (M+), 155/157, 126, 76
4-Benzyloxybromobenzene[3][4]C₁₃H₁₁BrO[3][4]263.13[3][4]262/264 (M+), 91 (C₇H₇⁺)[4]
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.01201/203 (M+), 155/157, 126, 76

Table 4: IR Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3100-3000 (Ar C-H), ~1520 & ~1340 (NO₂), ~1250 (Ar-O-C), ~1050 (C-Br)
1-Bromo-4-nitrobenzene~1518 (NO₂ asym), ~1346 (NO₂ sym), ~850 (p-subst.)
4-Benzyloxybromobenzene[3]~3030 (Ar C-H), ~2920 (CH₂), ~1590, 1490 (Ar C=C), ~1240 (Ar-O-C)[3]
Nitrobenzene[5]~1520 (NO₂ asym), ~1345 (NO₂ sym)[5]

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for aromatic compounds are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and its residual peak does not overlap with signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: A typical ¹H NMR experiment involves acquiring a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse angle, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Mass Spectrometry (MS)
  • Ionization: For relatively small organic molecules like this compound, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments. The molecular ion peak (M+) is crucial for determining the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): A common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a target compound and a simplified representation of a potential synthetic pathway.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Reactants Starting Materials (e.g., 4-bromo-2-nitrophenol, Benzyl Bromide) Reaction Chemical Reaction (e.g., Williamson Ether Synthesis) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product Final Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR IR Spectroscopy (FT-IR) Product->IR Data Spectral Data NMR->Data MS->Data IR->Data Interpretation Data Interpretation Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

G reagent Benzyl Bromide, Base (e.g., K₂CO₃) start 4-Bromo-2-nitrophenol reagent->start product This compound start->product Williamson Ether Synthesis

Caption: A plausible synthetic route to this compound.

References

A Comparative Guide to 4-(Benzyloxy)-2-bromo-1-nitrobenzene and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comparative analysis of 4-(benzyloxy)-2-bromo-1-nitrobenzene and its structurally related alternatives, focusing on their chemical properties and potential performance in common cross-coupling reactions.

Product Comparison

The following table summarizes the key specifications for this compound and several commercially available alternatives. The data presented is compiled from typical Certificate of Analysis (CoA) information and product listings from various suppliers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical PurityAppearance
This compound C₁₃H₁₀BrNO₃308.13~98%Not specified
4-Bromo-1-methoxy-2-nitrobenzeneC₇H₆BrNO₃232.03≥97%Not specified
1-Bromo-3,4,5-trimethoxybenzeneC₉H₁₁BrO₃247.0998.0% - 99.7% (by GC)[1]Light yellow to light orange crystalline powder[1]
2-(Benzyloxy)-1-bromo-3-nitrobenzeneC₁₃H₁₀BrNO₃308.13≥95% - 98%[2][3]Solid[3]
4-Bromo-1-fluoro-2-nitrobenzeneC₆H₃BrFNO₂220.0099.4% (by GC)[4]Clear, yellow liquid[5]

Experimental Protocols: A Representative Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of an aryl bromide with an arylboronic acid, which can be adapted for the compounds discussed in this guide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., this compound or an alternative) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of the aryl bromides in a Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-withdrawing groups , such as the nitro group present in all the compared compounds, generally increase the reactivity of the aryl halide towards oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

  • Electron-donating groups , such as the benzyloxy and methoxy groups, can have a counteracting effect. The position of these groups relative to the bromine atom is crucial.

For This compound and its alternatives, the presence of the strongly electron-withdrawing nitro group ortho or para to the bromine is expected to enhance their reactivity in Suzuki-Miyaura couplings. Differences in performance may arise from the steric hindrance and electronic effects of the other substituents (benzyloxy, methoxy, fluoro). For instance, the fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene is also electron-withdrawing, potentially leading to a more reactive substrate compared to those with electron-donating alkoxy groups.

Visualizing Synthetic Pathways and Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing these chemical building blocks.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L2-Br oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OH)2 reactants->oxidative_addition base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Bromide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (e.g., Ar or N2) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

General experimental workflow for a Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternatives for 4-(Benzyloxy)-2-bromo-1-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a synthetic route. The compound 4-(benzyloxy)-2-bromo-1-nitrobenzene is a valuable building block, offering a trifecta of functionalities: a protected phenol, a reactive aryl bromide for cross-coupling reactions, and a nitro group that can be readily transformed into an amine. However, the specific characteristics of the benzyloxy group may not be optimal for all synthetic strategies. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.

Alternative Reagents at a Glance

The primary alternatives to this compound involve modifications to the phenol protecting group. These alternatives offer different properties in terms of stability, ease of cleavage, and steric hindrance, which can significantly impact reaction outcomes.

ReagentStructureKey Features
This compound Benzyl group offers good stability but requires specific deprotection methods (e.g., hydrogenolysis).
4-Methoxy-2-bromo-1-nitrobenzene Methyl ether is a smaller, less sterically demanding protecting group. Cleavage typically requires harsher conditions (e.g., BBr₃).
4-Ethoxy-2-bromo-1-nitrobenzene Similar to the methoxy analog but with slightly increased lipophilicity.
4-(tert-Butoxy)-2-bromo-1-nitrobenzene The tert-butyl group can be cleaved under acidic conditions, offering an orthogonal deprotection strategy.
4-Fluoro-2-bromo-1-nitrobenzene The fluoro group can act as a leaving group in nucleophilic aromatic substitution or be retained in the final product. It is not a protecting group in the traditional sense but offers a different reactivity profile.

Performance in Key Synthetic Transformations

The utility of these reagents is best assessed by their performance in common synthetic transformations, including palladium-catalyzed cross-coupling reactions and the reduction of the nitro group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the substituent at the 4-position can influence the reactivity of the aryl bromide. Electron-withdrawing groups generally enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O10012~75[1]
4-Methoxy-2-bromo-1-nitrobenzenePd(OAc)₂, PPh₃Na₂CO₃Toluene/EtOH/H₂O80492[2]
4-Bromo-1-nitrobenzenePd-poly(AA) hybridK₂CO₃DMF/H₂O706>80[3]

Note: Yields are highly dependent on the specific reaction conditions and coupling partners. The data presented is for comparative purposes based on literature reports for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric bulk of the protecting group can potentially influence the efficiency of this transformation.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination with Aniline

ReagentCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
2-Bromo-3-(benzyloxy)estrone derivativePd(OAc)₂, X-PhosKOtBuToluene10010 min (MW)High[4]
2-Bromo-3-methoxyestrone derivativePd(OAc)₂, X-PhosKOtBuToluene10010 min (MW)High[4]
1-Bromo-3-butoxy-5-nitrobenzenePd₂(dba)₃, RuPhosNaOtBuToluene10018High[5]

Note: A direct comparison study on the exact target molecules was not found. The data from estrone derivatives suggests that the bulkier benzyl ether does not significantly impede the reaction compared to a methyl ether in this specific context.[4]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation. The choice of reducing agent and conditions is critical to avoid cleavage of the protecting group or the aryl bromide bond.

Table 3: Comparison of Conditions for Nitro Group Reduction

ReagentReducing AgentCatalystSolventConditionsOutcomeReference
This compoundH₂Pd/CEtOHRT, 1 atmReduction of nitro group and cleavage of benzyl ether[6]
4-Methoxy-2-bromo-1-nitrobenzeneFe/NH₄Cl-EtOH/H₂ORefluxSelective reduction of nitro group[7]
NitroarenesNaBH₄Ni(PPh₃)₄EtOHRTSelective reduction in the presence of other functional groups[8]

Deprotection Strategies

The choice of protecting group dictates the deprotection strategy, a critical consideration for the overall synthetic plan.

Protecting GroupCleavage MethodConditionsComments
Benzyl (Bn)HydrogenolysisH₂, Pd/CMild conditions, but may also reduce other functional groups.[6]
Strong AcidHBr, BCl₃Harsher conditions, may not be suitable for sensitive substrates.
Methyl (Me)Strong Lewis AcidBBr₃, BCl₃Requires stoichiometric amounts of a harsh reagent.
tert-Butyl (tBu)AcidTrifluoroacetic acid (TFA)Mild acidic conditions, offers good orthogonality.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₃PO₄, 2.0 equiv) is taken in a degassed solvent system (e.g., dioxane/water). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, followed by purification by column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction vessel, the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu, 1.4 equiv) are added. The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, filtered, and the product is isolated by extraction and purified by column chromatography.[10]

General Procedure for Nitro Group Reduction with Fe/NH₄Cl

To a solution of the nitroarene in a mixture of ethanol and water, iron powder and ammonium chloride are added. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent, and the product is isolated from the organic layer.

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R'']+ Ar-Pd(II)-X(L)->[Ar-Pd(II)-NHR'R'']+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Synthetic Workflow: From Aryl Bromide to Final Product

Synthetic_Workflow Start 4-Alkoxy-2-bromo-1-nitrobenzene CrossCoupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->CrossCoupling Intermediate1 Coupled Product CrossCoupling->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Aniline Derivative Reduction->Intermediate2 Deprotection Deprotection of Phenol Intermediate2->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: A general synthetic workflow utilizing the discussed reagents.

Conclusion

The choice of an alternative to this compound depends on a careful evaluation of the entire synthetic route. For syntheses where mild deprotection is crucial and potential catalyst poisoning by sulfur-containing reagents used for debenzylation is a concern, a methoxy or tert-butoxy group may be preferable. If harsh deprotection conditions are tolerable, the methoxy analog offers a smaller steric profile. For applications requiring nucleophilic aromatic substitution at the 4-position, 4-fluoro-2-bromo-1-nitrobenzene presents a unique reactive handle. Ultimately, the optimal reagent is the one that provides the best balance of reactivity, stability, and ease of handling for the specific target molecule and synthetic strategy. This guide serves as a starting point for informed decision-making in the laboratory.

References

A Head-to-Head Comparison: Benzyloxy vs. Methoxy Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl and amino functionalities, benzyl-type ethers are among the most ubiquitously employed strategies. This guide provides an in-depth, objective comparison of the classic benzyloxy (Bn) protecting group and its substituted counterpart, the p-methoxybenzyl (PMB) group. By presenting their performance with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic endeavors.

At a Glance: Key Differences in Benzyl-Type Protecting Groups

The primary distinction between the benzyloxy and p-methoxybenzyl groups lies in their electronic properties, which directly impacts their lability under acidic and oxidative conditions. The electron-donating methoxy substituent on the PMB aromatic ring renders it significantly more susceptible to cleavage under milder conditions compared to the unsubstituted benzyl group. This difference is the cornerstone of their differential application and allows for selective deprotection, a crucial feature for orthogonal protection strategies in complex syntheses.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize typical reaction conditions, times, and yields for the protection of primary alcohols and the subsequent deprotection of the resulting ethers.

Table 1: Comparison of Primary Alcohol Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
Benzyloxy (Bn) Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt4 - 12 h90 - 99
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt2 - 8 h90 - 98

Table 2: Comparison of O-Deprotection Methods

MethodReagentsBenzyloxy (Bn) Etherp-Methoxybenzyl (PMB) Ether
Acidic Cleavage 10% TFA in CH₂Cl₂Generally Stable (requires harsh conditions)Good to High Yield
Oxidative Cleavage DDQ, CH₂Cl₂/H₂OSlow, often incompleteFast, High Yield
Catalytic Hydrogenolysis H₂, Pd/CReadily CleavedReadily Cleaved

Experimental Protocols

Detailed methodologies for the introduction and removal of both benzyloxy and p-methoxybenzyl protecting groups are essential for their successful implementation in a synthetic route.

Protocol 1: Protection of a Primary Alcohol using Benzyl Bromide

Objective: To protect a primary alcohol as a benzyl ether.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq) in anhydrous THF (5 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.1 eq) is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Protection of a Primary Alcohol using p-Methoxybenzyl Chloride

Objective: To protect a primary alcohol as a p-methoxybenzyl ether.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq) in anhydrous THF (5 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • p-Methoxybenzyl chloride (1.1 eq) is then added.

  • The reaction is allowed to warm to room temperature and stirred for 2-8 hours, monitoring by TLC.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[2]

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2]

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 4: Oxidative Deprotection of a p-Methoxybenzyl Ether using DDQ

Objective: To selectively cleave a p-methoxybenzyl ether in the presence of a benzyl ether.

Procedure:

  • To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (10:1, v/v) at room temperature is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq).[1]

  • The reaction mixture is stirred vigorously and monitored by TLC.[1]

  • Upon completion (typically 0.5-2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[1]

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows and reaction pathways discussed in this guide.

G cluster_protection Protection of Alcohol (R-OH) ROH R-OH NaH NaH, THF, 0°C ROH->NaH BnBr Bn-Br NaH->BnBr 4-12h PMBCl PMB-Cl NaH->PMBCl 2-8h ROBn R-OBn BnBr->ROBn ROPMB R-OPMB PMBCl->ROPMB

Caption: General workflow for the protection of alcohols.

G cluster_deprotection Deprotection Strategies Molecule Molecule with R-OBn and R'-OPMB H2_PdC H₂, Pd/C Molecule->H2_PdC DDQ DDQ Molecule->DDQ TFA TFA Molecule->TFA Both_Deprotected R-OH and R'-OH H2_PdC->Both_Deprotected Non-selective PMB_Deprotected R-OBn and R'-OH DDQ->PMB_Deprotected Selective PMB_Deprotected_TFA R-OBn and R'-OH TFA->PMB_Deprotected_TFA Selective (Bn may be cleaved under harsh conditions) Bn_Stable R-OBn Stable

Caption: Orthogonal deprotection strategy for Bn and PMB groups.

G cluster_mechanism Oxidative Deprotection of PMB Ether with DDQ ROPMB R-OPMB ChargeTransfer Charge-Transfer Complex ROPMB->ChargeTransfer + DDQ DDQ DDQ Carbocation Benzylic Carbocation ChargeTransfer->Carbocation SET Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O H2O H₂O ROH R-OH Hemiacetal->ROH PMB_aldehyde p-Methoxy- benzaldehyde Hemiacetal->PMB_aldehyde

Caption: Mechanism of oxidative deprotection of a PMB ether.

Conclusion

Both the benzyloxy and p-methoxybenzyl protecting groups offer a versatile toolkit for the synthetic chemist. The robustness of the benzyl group makes it suitable for lengthy synthetic sequences where harsh conditions might be employed. In contrast, the p-methoxybenzyl group provides a valuable alternative when milder, orthogonal deprotection is required. The ability to selectively cleave a PMB group in the presence of a Bn group using oxidative conditions is a powerful strategy in the synthesis of complex molecules. The choice between them should be guided by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired deprotection conditions.

References

A Comparative Guide to the HPLC Purity Validation of 4-(benzyloxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical prerequisite for the synthesis of reliable, safe, and effective active pharmaceutical ingredients (APIs). The compound 4-(benzyloxy)-2-bromo-1-nitrobenzene serves as a key building block in various synthetic pathways. Its purity directly impacts the yield and impurity profile of subsequent reaction steps.

This guide provides a comprehensive comparison for the purity validation of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. While alternative techniques like Gas Chromatography (GC) can be used for aromatic compounds, HPLC is often preferred for non-volatile and thermally sensitive molecules, offering high resolution and quantitative accuracy.[1][2] The data and protocols presented herein offer a framework for implementing rigorous quality control in a laboratory setting.

Comparative Purity Analysis of Different Batches

The primary goal of this HPLC method is to separate the main compound, this compound, from potential process-related impurities. These impurities may include unreacted starting materials, positional isomers, or by-products from side reactions. The following table presents illustrative data from the analysis of three hypothetical batches, demonstrating the method's ability to quantify purity and detect minor impurities.

ParameterBatch ABatch BBatch C
Appearance White to off-white solidPale yellow solidYellow solid
Retention Time (Main Peak) 12.5 min12.5 min12.5 min
Peak Area (Main Peak) 9,985,4009,912,6009,758,100
Total Peak Area (All Peaks) 10,005,40010,002,6009,998,000
Calculated Purity (%) 99.80% 99.10% 97.60%
Known Impurity 1 (RT 9.8 min) 0.15%0.55%1.20%
Unknown Impurity 2 (RT 11.2 min) Not Detected0.25%0.85%
Unknown Impurity 3 (RT 14.1 min) 0.05%0.10%0.35%

Note: The data presented is hypothetical and for illustrative purposes but is representative of typical results obtained from such an analysis.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a validated method for determining the purity of this compound. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[3]

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[4]

2. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v).[3]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[3]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample batch into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[6]

3. Data Analysis and Purity Calculation:

  • Inject the prepared sample solution into the HPLC system.

  • Integrate the peak areas of all components in the chromatogram.

  • The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow from sample receipt to the final purity assessment, ensuring a systematic and reproducible validation process.

HPLC_Validation_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage cluster_report Reporting Stage Sample Receive Sample Batch Prep_Sample Prepare Sample Solution (0.5 mg/mL) Sample->Prep_Sample Prep_Standard Prepare Reference Standard Solution HPLC_Setup Equilibrate HPLC System (C18, 254 nm) Prep_Standard->HPLC_Setup Inject Inject Sample (10 µL) Prep_Sample->Inject HPLC_Setup->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Purity Report Calculate->Report Decision Decision: Pass/Fail (Based on Specification) Report->Decision

Workflow for the HPLC purity validation of this compound.

References

Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)-2-bromo-1-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals.

The proper handling and disposal of 4-(Benzyloxy)-2-bromo-1-nitrobenzene are critical for ensuring laboratory safety and environmental protection. This compound is a halogenated nitroaromatic compound and must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are operating in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times to prevent skin and eye contact.[1][2][4][5] Avoid generating dust from the solid form of this compound.[1][2] In the event of a spill, utilize dry clean-up methods and avoid using water to prevent the spread of contamination.[3]

Summary of Hazards

Hazard TypeDescription
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][4]
Skin Irritation Causes skin irritation.[1][2][4][5]
Eye Irritation Causes serious eye irritation.[1][2][4][5]
Respiratory Irritation May cause respiratory irritation.[2][4][5][6]
Environmental Hazards Should not be released into the environment. Harmful to aquatic life with long-lasting effects.[1][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal facility.[3] Chemical neutralization at the laboratory scale is not a widely accepted practice for this compound.[3]

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container.

    • This container must be specifically designated for "Halogenated Organic Waste".[3][7] Do not mix with non-halogenated waste to facilitate proper disposal and recycling streams.[8]

  • Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, with a secure screw-top lid.[9][10]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] List all other components if it is a mixed waste stream.

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing boats, pipette tips, and contaminated gloves, must also be disposed of in the designated halogenated organic waste container.[3]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[3]

    • To decontaminate, triple-rinse the container with a suitable organic solvent in which the compound is soluble. The resulting rinsate is also considered hazardous and must be collected in the halogenated organic waste container.[3]

  • Storage and Pickup:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional protocols for waste manifest and pickup scheduling.

Disposal Decision Workflow

Disposal Workflow for this compound start Waste Generated (this compound) is_pure Is the waste pure compound or contaminated material? start->is_pure collect_solid Collect in Halogenated Organic Solid Waste Container is_pure->collect_solid Yes is_solution Is the waste a solution? is_pure->is_solution No label_container Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Quantity collect_solid->label_container is_solution->collect_solid No (e.g., contaminated labware) collect_liquid Collect in Halogenated Organic Liquid Waste Container is_solution->collect_liquid Yes collect_liquid->label_container store_waste Store in Designated Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.